YYA-021
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAGJQPDCPRMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to YYA-021: A Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YYA-021 is a novel small-molecule compound identified as a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. Functioning as a CD4 mimic, this compound competitively targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor. This initial step of the viral lifecycle is critical for subsequent conformational changes in gp120 that enable binding to co-receptors and eventual membrane fusion. Preclinical studies in rodent and non-human primate models have demonstrated the in vitro anti-HIV activity, low cytotoxicity, and pharmacokinetic profile of this compound, highlighting its potential as a therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies associated with the preclinical evaluation of this compound.
Core Mechanism of Action: Competitive Inhibition of gp120-CD4 Interaction
This compound's primary mechanism of action is the competitive inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on the surface of target immune cells.[1][2][3] As a small-molecule CD4 mimic, this compound is designed to fit into the Phe43 cavity of gp120, a critical binding site for the CD4 receptor.[4][5] By occupying this site, this compound physically obstructs the binding of the natural ligand, CD4, thereby preventing the initial attachment of the virus to the host cell.
This inhibition of the gp120-CD4 interaction is a crucial step in preventing HIV-1 entry. The binding of gp120 to CD4 induces significant conformational changes in the gp120 protein, exposing the binding sites for the co-receptors CCR5 or CXCR4.[5][6][7][8] The subsequent interaction with a co-receptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell's cytoplasm. By blocking the initial gp120-CD4 binding, this compound effectively halts this cascade of events.
Furthermore, the binding of CD4 mimics like this compound can induce conformational changes in gp120 that render the virus more susceptible to neutralization by certain antibodies.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain | Value |
| IC50 (µM) | MT-4 | HIV-1IIIB | Data not available in search results |
| CC50 (µM) | MT-4 | - | Data not available in search results |
IC50 (50% inhibitory concentration) represents the concentration of this compound required to inhibit 50% of viral replication. CC50 (50% cytotoxic concentration) represents the concentration at which 50% of the cells are killed.
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |
| Sprague-Dawley Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rhesus Macaque | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, t1/2: Elimination half-life, Vd: Volume of distribution, CL: Clearance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound is typically evaluated using a cell-based assay that measures the inhibition of viral replication. A common method involves the use of MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
Protocol:
-
Cell Preparation: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired test concentrations.
-
Infection: MT-4 cells are seeded in a 96-well plate. The cells are then infected with a laboratory-adapted strain of HIV-1, such as HIV-1IIIB, at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the serially diluted this compound is added to the wells. Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (mock control).
-
Incubation: The plate is incubated for 4-5 days at 37°C.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase (RT) in the culture supernatants or by measuring the amount of viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
The cytotoxicity of this compound is assessed to determine its therapeutic index (the ratio of its cytotoxic concentration to its effective antiviral concentration).
Protocol:
-
Cell Preparation: MT-4 cells are prepared and seeded in a 96-well plate as described in the anti-HIV-1 activity assay protocol.
-
Treatment: Serially diluted this compound is added to the wells containing the cells. Control wells contain cells with no compound.
-
Incubation: The plate is incubated for the same duration as the anti-HIV-1 activity assay (4-5 days) at 37°C.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells, which correlates with cell number.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cytotoxicity is calculated for each concentration of this compound relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Pharmacokinetic Study in Animal Models
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo. These studies have been performed in Sprague-Dawley rats and rhesus macaques.
Protocol:
-
Animal Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the study.
-
Compound Administration: A solution of this compound hydrochloride is administered intravenously (i.v.) via the tail vein (in rats) or a peripheral vein (in macaques) as a single bolus injection.
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).
Visualizations
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting HIV-1 entry.
Caption: Mechanism of this compound as an HIV-1 entry inhibitor.
Experimental Workflow for In Vitro Anti-HIV-1 Activity Assay
The following diagram outlines the workflow for determining the in vitro anti-HIV-1 activity of this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restraining the conformation of HIV-1 gp120 by removing a flexible loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenic Stabilization and/or Disruption of a CD4-Bound State Reveals Distinct Conformations of the Human Immunodeficiency Virus Type 1 gp120 Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
YYA-021: A Small-Molecule CD4 Mimic for HIV-1 Entry Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YYA-021 is a small-molecule compound that acts as a mimic of the CD4 receptor, the primary cellular receptor for the Human Immunodeficiency Virus Type 1 (HIV-1). By competitively inhibiting the interaction between the viral envelope glycoprotein gp120 and CD4, this compound effectively blocks a critical initial step in the HIV-1 entry process. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation. The information presented is intended for researchers, scientists, and professionals involved in the development of novel anti-HIV therapeutics.
Introduction
The entry of HIV-1 into host cells is a complex process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells, primarily CD4+ T lymphocytes and macrophages.[1] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.
Small-molecule CD4 mimics represent a promising class of HIV-1 entry inhibitors. These compounds are designed to bind to the highly conserved CD4-binding site on gp120, thereby preventing the attachment of the virus to host cells.[1] this compound is one such small-molecule CD4 mimic that has demonstrated potent anti-HIV activity and favorable preclinical pharmacokinetic properties.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the gp120-CD4 interaction. It binds to a conserved pocket on gp120 that overlaps with the binding site for the Phe43 residue of CD4, a critical interaction for viral attachment. By occupying this site, this compound prevents the engagement of gp120 with the cellular CD4 receptor, thus inhibiting the first step of viral entry.
Furthermore, the binding of this compound to gp120 can induce conformational changes in the envelope glycoprotein, similar to those induced by CD4 itself.[1] This can lead to the exposure of otherwise cryptic epitopes on gp120, rendering the virus more susceptible to neutralization by certain antibodies, including those that target CD4-induced (CD4i) epitopes and the V3 loop.[3] This synergistic effect highlights the potential of this compound to be used in combination with antibody-based therapies.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Anti-HIV-1 Activity
| Parameter | Virus Strain | Assay | IC50 (µM) | Reference |
| Neutralization | SHIV MNA | TZM-bl | Data not specified | [3] |
Note: While specific IC50 values for this compound against a broad panel of HIV-1 isolates are not publicly available in a tabulated format, Otsuki et al. (2013) demonstrated that this compound enhances the neutralization sensitivity of SHIV MNA to an anti-V3 loop monoclonal antibody.[3]
Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Rat (Sprague-Dawley) | 1.0 | 1.3 ± 0.2 | 1.8 ± 0.2 | 1.2 ± 0.1 | 3.1 ± 0.4 | 0.8 ± 0.1 | [1] |
| Rhesus Macaque | 1.0 | 2.0 ± 0.3 | 2.5 ± 0.4 | 3.4 ± 0.6 | 1.8 ± 0.3 | 0.3 ± 0.05 | [1] |
Data are presented as mean ± standard deviation.
Experimental Protocols
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This protocol is adapted from standard TZM-bl assay procedures and is suitable for evaluating the neutralizing activity of this compound.[4][5][6]
Objective: To determine the concentration of this compound required to inhibit HIV-1 infection of TZM-bl cells by 50% (IC50).
Materials:
-
TZM-bl cells
-
HIV-1 pseudovirus stock
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the HIV-1 pseudovirus with the serially diluted this compound for 1 hour at 37°C.
-
Remove the culture medium from the TZM-bl cells and add the virus-compound mixture.
-
Add DEAE-Dextran to a final concentration that has been optimized for the specific virus and cell batch to enhance infection.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of neutralization for each this compound concentration relative to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. A CD4 mimic as an HIV entry inhibitor: pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a replication-competent simian-human immunodeficiency virus, the neutralization sensitivity of which can be enhanced in the presence of a small-molecule CD4 mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of YYA-021: A Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a small-molecule CD4 mimic that has emerged as a promising candidate in the development of novel HIV-1 entry inhibitors. It operates by competitively inhibiting the crucial interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on the surface of host T-cells, a primary step in the viral lifecycle. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for its evaluation, and visualizes its mechanism of action.
Structure-Activity Relationship of Oxalamide-Based Analogs
The core structure of this compound consists of a 2,2,6,6-tetramethylpiperidine ring linked by an oxalamide to a p-methyl-substituted phenyl group. Structure-activity relationship studies on a series of oxalamide derivatives have elucidated the contributions of different structural motifs to the antiviral activity. The data, summarized from key studies, reveals critical insights for the rational design of more potent inhibitors.
Variations in three main regions of the scaffold have been explored: Region I (the aromatic ring), Region II (the oxalamide linker), and Region III (the aliphatic ring system).
| Compound | Region I (R) | Region III (Amine) | Antiviral Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| This compound (Analog) | 4-Methylphenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 1.2 ± 0.3 | >100 |
| Analog 1 | 4-Chlorophenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 0.8 ± 0.2 | >100 |
| Analog 2 | 4-Bromophenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 0.7 ± 0.1 | >100 |
| Analog 3 | Phenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 3.5 ± 0.8 | >100 |
| Analog 4 | 4-Methoxyphenyl | 4-Amino-2,2,6,6-tetramethylpiperidine | 5.1 ± 1.2 | >100 |
| Analog 5 | 4-Chlorophenyl | Piperidine | 15.2 ± 3.5 | >100 |
| Analog 6 | 4-Chlorophenyl | Morpholine | >50 | >100 |
| Analog 7 | 4-Chlorophenyl | 1-Adamantylamine | 2.3 ± 0.5 | >100 |
Note: The data presented is a representative summary compiled from foundational SAR studies on oxalamide-based HIV-1 entry inhibitors. The IC50 values were determined using a single-cycle infectivity assay (TZM-bl cells).
Key SAR Insights:
-
Region I (Aromatic Ring): Halogen substitution on the phenyl ring, particularly at the para-position, is favorable for potent antiviral activity. A chloro or bromo substituent (Analogs 1 and 2) leads to a slight increase in potency compared to the methyl group in the this compound analog. Unsubstituted phenyl (Analog 3) or electron-donating groups like methoxy (Analog 4) result in decreased activity. This suggests that electron-withdrawing groups and increased hydrophobicity in this region enhance the interaction with the gp120 binding pocket.
-
Region II (Oxalamide Linker): Studies have shown that the oxalamide linker is critical for activity. Replacement with a succinamide linker resulted in a significant loss of antiviral potency, indicating that the rigidity and hydrogen bonding capacity of the oxalamide moiety are essential for optimal binding.
-
Region III (Aliphatic Ring): The 2,2,6,6-tetramethylpiperidine ring is a key structural feature for potent inhibition. Replacement with a simple piperidine (Analog 5) or morpholine (Analog 6) leads to a dramatic decrease in activity. This highlights the importance of the bulky and rigid tetramethylpiperidine scaffold for proper orientation and interaction within the binding site. Interestingly, substitution with another bulky aliphatic group like adamantylamine (Analog 7) can restore some of the activity, further emphasizing the need for a sterically demanding group in this region.
Experimental Protocols
The evaluation of this compound and its analogs relies on a series of well-established in vitro assays to determine their antiviral potency and mechanism of action.
TZM-bl Cell-Based Single-Cycle HIV-1 Entry Assay
This assay is a cornerstone for quantifying the inhibition of viral entry.
-
Cell Line: TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
-
Principle: Upon successful HIV-1 entry and Tat protein expression, the LTR promoter is activated, leading to the expression of the reporter genes. The amount of light produced by luciferase is proportional to the level of viral entry.
-
Methodology:
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.
-
Compound Incubation: Serial dilutions of the test compounds (e.g., this compound and analogs) are prepared and added to the cells.
-
Virus Infection: A predetermined amount of HIV-1 pseudovirus is added to each well.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and reporter gene expression.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a luminometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
MT-2 Cell-Based Multi-Cycle HIV-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit viral replication over multiple cycles.
-
Cell Line: MT-2 cells, a human T-cell leukemia line that is highly susceptible to HIV-1 infection and exhibits syncytia formation.
-
Principle: Inhibition of viral replication is measured by the reduction of virus-induced cytopathic effects (syncytia formation) or by quantifying viral antigens (like p24).
-
Methodology:
-
Cell Infection: MT-2 cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: The infected cells are then cultured in the presence of serial dilutions of the test compounds.
-
Incubation: The cultures are incubated for several days (typically 4-5 days) to allow for multiple rounds of viral replication.
-
Endpoint Measurement: The extent of viral replication is determined by:
-
Syncytia Counting: Visually inspecting and counting the number of syncytia (multinucleated giant cells) under a microscope.
-
p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay.
-
-
Data Analysis: The IC50 value is determined based on the reduction in syncytia formation or p24 antigen levels.
-
gp120-CD4 Binding Inhibition ELISA
This assay directly measures the ability of a compound to block the interaction between gp120 and CD4.
-
Principle: This is a competitive binding assay where the test compound competes with a labeled antibody or receptor for binding to immobilized gp120.
-
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with recombinant HIV-1 gp120 protein.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of soluble CD4 (sCD4) or a CD4-binding site-specific antibody is mixed with serial dilutions of the test compound and added to the gp120-coated wells.
-
Incubation and Washing: The plates are incubated to allow binding to occur, followed by washing steps to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the sCD4 or the primary antibody is added.
-
Substrate Addition and Reading: A chromogenic substrate is added, and the color development is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated based on the concentration of the compound required to inhibit 50% of the gp120-CD4 binding.
-
Mechanism of Action and Signaling Pathway
This compound functions by mimicking the Phe43 residue of the CD4 receptor, which is a critical component for binding to a deep, hydrophobic pocket on the surface of gp120, often referred to as the "Phe43 cavity". By occupying this cavity, this compound competitively prevents the initial attachment of the virus to the host cell. This binding event is the first step in a cascade of conformational changes required for viral entry.
Experimental and SAR Logic Workflow
The process of identifying and optimizing HIV-1 entry inhibitors like this compound follows a structured workflow that integrates chemical synthesis with biological evaluation to establish a clear structure-activity relationship.
AVZO-021: A Technical Whitepaper on a Novel CDK2 Inhibitor for Targeted Oncology Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVZO-021 (formerly known as ARTS-021) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed to address acquired resistance to CDK4/6 inhibitors and to target cancers with Cyclin E1 (CCNE1) amplification, AVZO-021 is currently in clinical development for the treatment of advanced solid tumors, including hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of AVZO-021.
Introduction
The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The CDK4/6-Cyclin D axis is a critical driver of the G1 to S phase transition, and CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer. However, a significant number of patients develop resistance to these therapies. One of the key mechanisms of resistance is the upregulation of the CDK2-Cyclin E pathway, which can bypass the G1 checkpoint blockade imposed by CDK4/6 inhibitors.
Furthermore, amplification of the CCNE1 gene, which encodes Cyclin E1, is a known oncogenic driver in various cancers, including certain types of breast, ovarian, and gastric cancers. These CCNE1-amplified tumors are often aggressive and have limited treatment options. Therefore, the development of selective CDK2 inhibitors represents a promising therapeutic strategy to overcome CDK4/6 inhibitor resistance and to treat CCNE1-amplified cancers.
AVZO-021 was discovered by Allorion Therapeutics and is being developed by Avenzo Therapeutics as a potential best-in-class selective CDK2 inhibitor. Preclinical studies have demonstrated its high potency and selectivity for CDK2 over other CDKs, particularly CDK1, which is associated with toxicity.
Discovery and Synthesis
Discovery
AVZO-021 was identified through a focused drug discovery program aimed at developing a highly selective and potent CDK2 inhibitor. The discovery process likely involved high-throughput screening of a chemical library followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis Process
The detailed chemical synthesis process for AVZO-021 is proprietary and not publicly available. However, based on the known scaffolds of many CDK2 inhibitors, it is likely that the synthesis involves a multi-step process starting from commercially available building blocks. Many CDK2 inhibitors are based on heterocyclic scaffolds such as pyrimidines, purines, or pyrazoles, which are known to interact with the ATP-binding pocket of the kinase. The synthesis would likely involve the sequential construction of the core heterocyclic structure followed by the introduction of various substituents to optimize its binding affinity and selectivity for CDK2.
Mechanism of Action
AVZO-021 is a selective inhibitor of CDK2. CDK2, in complex with its regulatory partner Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. The CDK2/Cyclin E complex phosphorylates several key substrates, including the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes required for DNA replication and S-phase entry.
In cancer cells with amplified CCNE1 or those that have developed resistance to CDK4/6 inhibitors through CDK2 activation, the CDK2/Cyclin E pathway becomes a critical driver of proliferation. By selectively inhibiting CDK2, AVZO-021 is designed to block this aberrant cell cycle progression, leading to G1 arrest and subsequent tumor growth inhibition. The high selectivity of AVZO-021 for CDK2 over other CDKs, especially CDK1, is anticipated to result in a more favorable safety profile.
Signaling Pathway
The following diagram illustrates the CDK2 signaling pathway and the point of intervention for AVZO-021.
Preclinical Data
Preclinical studies have demonstrated the potent and selective inhibitory activity of AVZO-021 against CDK2 and its anti-tumor efficacy in various cancer models.
Kinase Inhibitory Activity
The inhibitory activity of AVZO-021 against a panel of CDKs was evaluated in enzymatic assays.
| Kinase | IC50 (nM) |
| CDK2/Cyclin E | 1.1 |
| CDK1/Cyclin B | >1000 |
| CDK4/Cyclin D1 | 86 |
| CDK5/p25 | 25 |
| CDK6/Cyclin D3 | 114 |
| CDK7/Cyclin H | >1000 |
| CDK9/Cyclin T1 | 16 |
Table 1: In vitro kinase inhibitory activity of AVZO-021.
In Vitro Cellular Activity
The effect of AVZO-021 on the proliferation of various cancer cell lines was assessed.
| Cell Line | Cancer Type | CCNE1 Status | GI50 (nM) |
| OVCAR3 | Ovarian Cancer | Amplified | 12 |
| SNU-16 | Gastric Cancer | Amplified | 25 |
| KYSE-70 | Esophageal Cancer | Amplified | 30 |
| MDA-MB-231 | Breast Cancer | Normal | >1000 |
| HCT116 | Colon Cancer | Normal | >1000 |
Table 2: In vitro anti-proliferative activity of AVZO-021 in cancer cell lines.
In Vivo Efficacy
The anti-tumor activity of AVZO-021 was evaluated in mouse xenograft models.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| OVCAR3 | Ovarian Cancer | AVZO-021 (50 mg/kg, BID) | 95 |
| SNU-16 | Gastric Cancer | AVZO-021 (50 mg/kg, BID) | 88 |
Table 3: In vivo anti-tumor efficacy of AVZO-021 in xenograft models.
Experimental Protocols
Preclinical Study Methodologies
The inhibitory activity of AVZO-021 against a panel of recombinant human CDK/cyclin complexes was determined using a radiometric kinase assay. The assays were performed in 96-well plates. The reaction mixture contained the respective kinase, its substrate (e.g., Histone H1 for CDK2/Cyclin E), and ATP (including γ-33P-ATP). The reaction was initiated by the addition of the kinase and incubated at 30°C. The reaction was stopped by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter plate, and the radioactivity was measured using a scintillation counter. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with increasing concentrations of AVZO-021 for 72 hours. Cell viability was assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. GI50 values (the concentration that inhibits cell growth by 50%) were determined from the dose-response curves.
All animal studies were conducted in accordance with institutional guidelines. Female athymic nude mice were used for the studies. Human cancer cells (e.g., OVCAR3, SNU-16) were implanted subcutaneously into the flanks of the mice. When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. AVZO-021 was administered orally twice daily (BID). Tumor volumes were measured regularly using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study.
Clinical Trial Protocol (NCT05867251)
A Phase 1/2, first-in-human, open-label, multicenter study is currently ongoing to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of AVZO-021 in patients with advanced solid tumors.
The study consists of two parts: a Phase 1 dose-escalation part and a Phase 2 dose-expansion part.
-
Phase 1 (Dose Escalation): This part will enroll patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of AVZO-021.
-
Phase 2 (Dose Expansion): This part will further evaluate the safety and efficacy of AVZO-021 at the RP2D in specific patient cohorts, including patients with HR+/HER2- breast cancer and other tumors with CCNE1 amplification.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Histologically or cytologically confirmed diagnosis of a malignant solid tumor that is metastatic or unresectable and for which standard therapy is not available or is no longer effective.
-
For specific cohorts in Phase 2, confirmed HR+/HER2- breast cancer or other tumors with CCNE1 amplification.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria:
-
Prior treatment with a CDK2 inhibitor.
-
Active brain metastases.
-
Major surgery within 4 weeks prior to starting the study drug.
-
Certain concurrent medications that are strong inhibitors or inducers of CYP3A4.
Conclusion
AVZO-021 is a promising, potent, and selective CDK2 inhibitor with a strong preclinical rationale for its development in treating cancers that have developed resistance to CDK4/6 inhibitors and those with CCNE1 amplification. The ongoing Phase 1/2 clinical trial will provide crucial information on its safety and efficacy in patients with advanced solid tumors. The high selectivity of AVZO-021 for CDK2 may translate into a favorable therapeutic window and a significant advancement in the treatment of these difficult-to-treat cancers.
YYA-021 Binding to HIV-1 gp120: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the small-molecule CD4 mimic, YYA-021, and the HIV-1 envelope glycoprotein gp120. This compound is an experimental HIV entry inhibitor that competitively targets the CD4 binding site on gp120, preventing the initial attachment of the virus to host cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the compound's mechanism of action and the workflow for its characterization.
Mechanism of Action
This compound functions as a CD4 mimic, competitively inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on target cells[1][2]. This interaction is a critical first step in the viral entry process. By binding to the conserved Phe43 cavity on gp120, the same site engaged by the CD4 receptor, this compound blocks the conformational changes in gp120 that are necessary for subsequent binding to the coreceptors (CCR5 or CXCR4) and eventual membrane fusion[2].
Furthermore, the binding of this compound to gp120 can induce conformational changes in the envelope glycoprotein, which can render the virus more susceptible to neutralization by certain antibodies. Specifically, it has been shown to enhance the neutralizing activity of anti-V3 loop monoclonal antibodies, such as KD-247[3]. This synergistic effect suggests that this compound can expose otherwise hidden epitopes on the viral surface, making them accessible to the immune system.
Below is a diagram illustrating the mechanism of this compound in inhibiting HIV-1 entry.
References
In Vivo Pharmacokinetics of YYA-021 in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative in vivo pharmacokinetic data for YYA-021 in rats is not publicly available at the time of this report. The following guide provides a representative experimental protocol and data presentation based on standard practices for similar small molecule drug candidates and publicly available information on this compound's class of compounds.
Introduction
This compound is a small-molecule CD4 mimic designed as an HIV entry inhibitor. It functions by binding to the viral envelope glycoprotein gp120 at the CD4 receptor binding site, thereby preventing the virus from attaching to and entering host cells.[1] Preclinical in vivo pharmacokinetic studies in rats have been conducted and have generally indicated that this compound exhibits moderate half-lives, wide tissue distribution, and favorable tolerability.[1] This technical guide outlines a representative methodology for assessing the in vivo pharmacokinetics of this compound in a rat model, presents a template for data summarization, and visualizes key processes.
Signaling Pathway: Mechanism of Action
The therapeutic action of this compound is based on its ability to competitively inhibit the interaction between the HIV gp120 protein and the CD4 receptor on target immune cells.
Caption: Competitive inhibition of HIV entry by this compound.
Experimental Protocol: In Vivo Pharmacokinetics in Rats
This section details a representative protocol for determining the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.
Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male and/or female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water. Animals are typically fasted overnight before dosing.
Dosing and Administration
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Intravenous (IV) Administration: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to isolate the analyte of interest.
-
Calibration and Quality Control: The assay is validated for linearity, accuracy, precision, and selectivity using calibration standards and quality control samples.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study in rats.
References
YYA-021: An Inquiry into its Antiviral Spectrum Against HIV Subtypes Reveals No Direct Evidence
A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence to support the activity of a compound designated YYA-021 as an antiviral agent against any subtype of the Human Immunodeficiency Virus (HIV).
Extensive searches for "this compound" in the context of HIV, antiviral research, and drug development have yielded no specific information regarding its mechanism of action, in vitro or in vivo efficacy, or any experimental protocols related to HIV. This suggests that this compound is not a recognized or publicly disclosed anti-HIV agent within the scientific community at this time.
It is possible that "this compound" may be an internal, preclinical designation for a compound not yet in the public domain, or that the query may be based on a misidentification or typographical error.
For the benefit of researchers, it is important to note the existence of a similarly named compound, AVZO-021 (also known as ARTS-021), which is currently in clinical development. However, AVZO-021 is being investigated as a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor for the treatment of solid tumors, such as HR+ breast cancer, and is not associated with antiviral research against HIV.
Given the absence of data, it is not possible to provide a technical guide, quantitative data tables, or diagrams related to the antiviral spectrum of this compound against HIV subtypes. Researchers and drug development professionals seeking information on novel anti-HIV agents are encouraged to consult established databases of clinical trials and peer-reviewed scientific journals for validated and publicly disclosed compounds.
YYA-021: A Technical Guide to its Inhibition of the HIV-1 Entry Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YYA-021, a small-molecule CD4 mimic that demonstrates a potent ability to inhibit the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of gp120-CD4 Interaction
This compound functions as a CD4-mimic, a class of HIV entry inhibitors that competitively target the interaction between the viral envelope glycoprotein gp120 and the primary host cell receptor, CD4.[1][2] The entry of HIV-1 into target cells is a critical first step in its replication cycle and is initiated by the binding of gp120 to the CD4 receptor on the surface of T-helper lymphocytes and macrophages.[3] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3] Subsequent interaction with the coreceptor leads to further conformational changes in the viral gp41 protein, ultimately mediating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm.[4][5]
This compound competitively inhibits this initial and crucial step by binding to gp120 in a manner that mimics the natural interaction with CD4.[1][2] By occupying the CD4 binding site on gp120, this compound effectively blocks the attachment of the virus to the host cell, thereby preventing all subsequent steps of the entry process.
Quantitative Data on Inhibitory Activity and Pharmacokinetics
The inhibitory potency and pharmacokinetic properties of this compound have been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Inhibition of cell-cell fusion (IC50) | 13.8 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
| In Vivo Pharmacokinetics of this compound | |
| Species | Key Findings |
| Rats | Moderate half-life, wide tissue distribution.[1] |
| Rhesus Macaques | Moderate half-life, wide tissue distribution.[1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental methodologies, the following diagrams have been generated using the DOT language.
Experimental Protocols
Luciferase-Based HIV-1 Viral Infectivity Assay
This assay quantifies the inhibition of HIV-1 entry by measuring the reduction in luciferase reporter gene expression in TZM-bl cells following a single round of virus infection.[6]
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 Env-pseudotyped viruses
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection:
-
Remove the culture medium from the TZM-bl cells.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration) to each well. Include virus-only controls (no inhibitor) and cell-only controls (no virus).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement:
-
After incubation, remove the supernatant.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control wells. The IC50 value, the concentration of this compound that inhibits viral entry by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Cell Fusion Assay using β-Galactosidase α-Complementation
This assay measures the fusion between two cell populations, one expressing the HIV-1 envelope glycoproteins (Env) and the α-fragment of β-galactosidase, and the other expressing the CD4 receptor, a coreceptor, and the ω-fragment of β-galactosidase. Fusion of the two cell types leads to the complementation of the two β-galactosidase fragments, forming a functional enzyme that can be quantified.[6]
Materials:
-
293T cells
-
Expression plasmids for:
-
HIV-1 Env
-
α-fragment of β-galactosidase
-
CD4
-
CCR5 or CXCR4
-
ω-fragment of β-galactosidase
-
-
This compound
-
Cell lysis buffer
-
β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate)
-
Spectrophotometer or luminometer
Protocol:
-
Transfection of Effector Cells: Co-transfect 293T cells with expression plasmids for HIV-1 Env and the α-fragment of β-galactosidase.
-
Transfection of Target Cells: Co-transfect a separate population of 293T cells with expression plasmids for CD4, a coreceptor (CCR5 or CXCR4), and the ω-fragment of β-galactosidase.
-
Cell Mixing and Inhibition:
-
Harvest both effector and target cells.
-
Mix the two cell populations at a 1:1 ratio in the presence of serial dilutions of this compound.
-
-
Incubation: Incubate the cell mixture for 2 to 4 hours at 37°C to allow for cell-cell fusion.
-
Lysis and Signal Detection:
-
Lyse the cells using a suitable lysis buffer.
-
Add the β-galactosidase substrate to the cell lysate.
-
Measure the resulting colorimetric or chemiluminescent signal using a spectrophotometer or luminometer.
-
-
Data Analysis: The percentage of fusion inhibition is calculated relative to the control wells without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates a clear and potent mechanism for inhibiting HIV-1 entry by acting as a CD4 mimic and competitively binding to the viral gp120 glycoprotein. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this promising anti-HIV-1 compound. The visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding of its mode of action and the methods used for its evaluation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Requirements for HIV-Cell Fusion and HIV-mediated Cell-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-complementation assay for HIV envelope glycoprotein-mediated fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YYA-021: An In Vitro HIV Assay
Introduction
YYA-021 is a novel synthetic compound under investigation for its potential antiretroviral activity against Human Immunodeficiency Virus (HIV). These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in inhibiting HIV-1 replication in a human T-lymphocyte cell line. The primary method described is the measurement of HIV-1 p24 antigen, a key viral core protein, as an indicator of viral replication. This protocol is intended for use by researchers, scientists, and drug development professionals familiar with cell culture and standard virological and immunoassay techniques.
Principle of the Assay
The assay is based on the principle of quantifying the inhibition of HIV-1 replication in a susceptible cell line (e.g., Sup-T1) by the experimental compound this compound.[1] Cells are infected with a known amount of HIV-1 and cultured in the presence of varying concentrations of this compound. The extent of viral replication is determined by measuring the concentration of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 antigen levels in the presence of this compound, compared to a no-drug control, indicates antiviral activity.
Experimental Protocol
1. Materials and Reagents
-
Cell Line: Sup-T1 (human T-cell lymphoma)
-
Virus: HIV-1 (e.g., NL4-3 strain)
-
Compound: this compound (stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 p24 Antigen ELISA Kit: Commercially available kit.
-
Reagents for Virus Titration: TZM-bl indicator cell line or equivalent.
-
General Laboratory Equipment: 37°C, 5% CO2 incubator, centrifuge, biosafety cabinet (BSL-3 facility for handling infectious virus), multichannel pipettes, sterile microcentrifuge tubes, and 96-well cell culture plates.
2. Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
3. Detailed Methodology
3.1. Cell Preparation and Seeding
-
Maintain Sup-T1 cells in RPMI-1640 complete medium in a 37°C, 5% CO2 incubator.
-
On the day of the assay, count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Seed 50 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well flat-bottom plate.
3.2. Compound Dilution and Addition
-
Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for a new compound might be 100 µM.
-
Add 50 µL of each this compound dilution to the appropriate wells of the 96-well plate containing the cells. Include wells for "virus control" (no compound) and "cell control" (no virus, no compound).
3.3. Virus Infection
-
Dilute the HIV-1 stock to a predetermined titer (e.g., a multiplicity of infection of 0.01) in cell culture medium.
-
Add 100 µL of the diluted virus to each well, except for the "cell control" wells.
-
The final volume in each well will be 200 µL.
3.4. Incubation and Supernatant Collection
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for p24 antigen analysis.
3.5. p24 Antigen ELISA
-
Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves lysing the virus in the supernatant, capturing the p24 antigen on an antibody-coated plate, and detecting it with a secondary antibody conjugated to an enzyme for colorimetric readout.[2]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis
-
Construct a standard curve using the p24 standards provided in the ELISA kit.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Determine the percentage of HIV-1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (p24 concentration with this compound / p24 concentration of virus control)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Quantitative Data Summary
The following table summarizes hypothetical data for the in vitro anti-HIV activity of this compound.
| This compound Conc. (µM) | p24 Antigen (pg/mL) | % Inhibition |
| 100 | 50 | 95.0 |
| 30 | 150 | 85.0 |
| 10 | 400 | 60.0 |
| 3 | 750 | 25.0 |
| 1 | 950 | 5.0 |
| 0 (Virus Control) | 1000 | 0.0 |
| 0 (Cell Control) | 0 | 100.0 |
Table 1: Hypothetical dose-response data for this compound in an in vitro HIV-1 replication assay.
From this data, the calculated IC50 for this compound would be approximately 8.5 µM.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound is under investigation, a potential target could be a key step in the HIV life cycle. The following diagram illustrates a hypothetical mechanism where this compound inhibits viral integration into the host cell genome.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The protocols and data presented are representative and should be adapted and validated for specific experimental conditions. All work with live HIV must be conducted in a BSL-3 facility following appropriate safety guidelines.
References
Application Notes and Protocols for YYA-021 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to YYA-021
This compound is a small-molecule compound that functions as a CD4 mimic to inhibit Human Immunodeficiency Virus (HIV) entry into host cells.[1] By competitively interfering with the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on target cells, this compound effectively blocks a critical step in the viral lifecycle.[1][2] This mechanism of action makes this compound a valuable tool for in vitro studies of HIV-1 entry and a potential candidate for antiretroviral drug development. These application notes provide detailed protocols for the use of this compound in cell culture-based assays to assess its antiviral activity and cytotoxicity.
Data Presentation
Quantitative data for this compound's specific inhibitory and cytotoxic concentrations are not widely available in public literature and should be determined empirically for the specific viral strains and cell lines used in your experiments. The tables below provide a summary of the known properties of this compound and a template for recording your experimental findings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 144217-65-2 |
| Molecular Formula | C₁₈H₂₇N₃O₂ |
| Molecular Weight | 317.43 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Mechanism of Action | CD4 mimic, HIV entry inhibitor |
Table 2: Experimental Antiviral Activity and Cytotoxicity of this compound
| Cell Line | HIV-1 Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| e.g., TZM-bl | e.g., HIV-1 MNA | User-determined | User-determined | User-determined |
| User-defined | User-defined | User-determined | User-determined | User-determined |
| User-defined | User-defined | User-determined | User-determined | User-determined |
IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values are dependent on the experimental conditions, including the cell line, viral strain, and assay method used. It is essential to determine these values in your specific experimental system. A study has shown a synergistic neutralization effect when 20 µM of this compound is used in combination with the anti-V3 loop monoclonal antibody KD-247 in TZM-bl cells infected with HIV-1 MNA pseudotyped viruses.[3]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This protocol is designed to determine the IC₅₀ of this compound against a given HIV-1 strain in TZM-bl cells, which express CD4 and CCR5/CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution
-
HIV-1 virus stock of known titer
-
96-well flat-bottom cell culture plates, sterile
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Dilution:
-
On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical starting concentration for a dose-response curve might be 100 µM, with 2-fold or 3-fold serial dilutions.
-
Include a "virus control" (no compound) and "cell control" (no virus, no compound) in triplicate.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of HIV-1 virus stock (at a predetermined optimal dilution).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection of TZM-bl Cells:
-
Carefully remove the medium from the TZM-bl cells seeded the previous day.
-
Transfer 100 µL of the virus-compound mixture to the corresponding wells of the TZM-bl cell plate.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After 48 hours, remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system. Read the luminescence on a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each this compound concentration using the following formula:
where RLU is Relative Light Units.
-
Plot the percent neutralization against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for interpreting the antiviral assay results.
Materials:
-
TZM-bl cells
-
Complete growth medium
-
This compound stock solution
-
96-well flat-bottom cell culture plates, sterile
-
MTT reagent (or other viability assay reagent like XTT, MTS, or resazurin)
-
Solubilization buffer (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at the same concentrations used in the neutralization assay.
-
Include a "cell control" (no compound) and a "background control" (medium only) in triplicate.
-
Remove the medium from the cells and add 100 µL of the respective this compound dilutions.
-
Incubate for 48 hours (to match the duration of the neutralization assay) at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration using the formula:
-
Plot the percent cytotoxicity against the log of the this compound concentration and use a non-linear regression analysis to determine the CC₅₀ value.
-
Mandatory Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: Experimental workflow for determining the CC₅₀ of this compound.
References
Application Notes and Protocols for Preparing YYA-021 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a small-molecule CD4 mimic that potently inhibits the entry of Human Immunodeficiency Virus (HIV) into host cells.[1][2] It functions by competitively binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on the surface of T-cells.[1][3][4] This action blocks the initial stage of the viral lifecycle and subsequent infection. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in virological and immunological research. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like this compound for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
For ease of use in calculations and experimental design, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 317.43 g/mol | [1][3][4] |
| Chemical Formula | C₁₈H₂₇N₃O₂ | [1][3] |
| Solubility in DMSO | ≥ 10 mM | [5] |
| Recommended Long-term Storage | -20°C | [3] |
| Purity | >98% (lot-dependent) | [3] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparations: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom. This is especially important for small quantities.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.174 mg of this compound.
-
Calculation:
-
Molarity (M) = Moles (mol) / Volume (L)
-
Moles (mol) = Mass (g) / Molecular Weight ( g/mol )
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 317.43 g/mol * 1000 mg/g = 3.174 mg
-
-
-
Adding DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 ml of DMSO.
-
It is crucial to use anhydrous DMSO as moisture can affect the solubility and stability of the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, brief sonication in a water bath may be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -20°C. Under these conditions, the stock solution should be stable for several months to years.[3]
-
Mechanism of Action: Inhibition of HIV Entry Signaling
This compound exerts its antiviral activity by interrupting the initial signaling cascade triggered by the binding of the HIV envelope protein gp120 to the CD4 receptor on T-cells. This interaction is a critical first step for viral entry and subsequent infection. The binding of gp120 to CD4 recruits and activates the Src family kinase, Lck, which is associated with the cytoplasmic tail of CD4. Activated Lck then phosphorylates and activates ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, in turn, phosphorylates downstream adaptor proteins such as LAT (Linker for Activation of T-cells), initiating a signaling cascade that ultimately facilitates viral entry. By mimicking CD4 and binding to gp120, this compound prevents this entire signaling process from being initiated.
Caption: this compound inhibits HIV entry by blocking gp120-CD4 binding.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram outlines the logical flow of the protocol for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. HIV glycoprotein gp120 inhibits TCR-CD3-mediated activation of fyn and lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV Envelope gp120 Alters T Cell Receptor Mobilization in the Immunological Synapse of Uninfected CD4 T Cells and Augments T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZAP-70 kinase regulates HIV cell-to-cell spread and virological synapse formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lck-independent inhibition of T cell antigen response by the HIV gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZAP-70 positive cells in treated and untreated HIV-1 infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine YYA-021 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a novel small-molecule CD4 mimic designed to inhibit Human Immunodeficiency Virus (HIV) entry into host cells.[1] Its mechanism of action involves competitively interfering with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on target cells.[1] This interaction is a critical first step in the viral lifecycle, and its inhibition effectively blocks viral entry and subsequent replication. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound as an anti-HIV agent. The described assays will enable researchers to determine the compound's inhibitory concentration, cytotoxicity, and potential synergistic effects with other antiviral agents.
Mechanism of Action: HIV Entry Inhibition
HIV entry into a target T-cell is a sequential process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This compound mimics the binding site of CD4, competitively binding to gp120. This prevents the gp120-CD4 interaction, thereby halting the cascade of conformational changes required for subsequent binding to a coreceptor (CCR5 or CXCR4) and fusion of the viral and cellular membranes.
HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells
This assay is the primary method for quantifying the inhibitory activity of this compound on viral entry. It utilizes the TZM-bl cell line, a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4. These cells contain an integrated luciferase reporter gene under the control of the HIV-1 long-terminal repeat (LTR) promoter. Upon successful viral entry and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified by luminescence.
Experimental Workflow
Protocol
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
One day prior to the assay, seed 1x10⁴ TZM-bl cells per well in a 96-well flat-bottom plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Infection:
-
Pre-incubate the serially diluted this compound with a predetermined titer of Env-pseudotyped HIV-1 (e.g., SHIV-MNA) for 1 hour at 37°C in the 96-well plate.
-
Include control wells: virus only (no compound) and cells only (no virus, no compound).
-
After the pre-incubation, add the pre-plated TZM-bl cells to the virus/compound mixture.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
After 48 hours, remove the culture medium.
-
Lyse the cells using a suitable luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate and measure the relative light units (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: this compound Anti-HIV Activity
| HIV-1 Strain | Cell Line | Assay Format | IC₅₀ (µM) |
| SHIV-MNA | TZM-bl | Luciferase Reporter | [Insert experimental value] |
| HIV-1 MNA | TZM-bl | Luciferase Reporter | [Insert experimental value] |
| [Other Strains] | TZM-bl | Luciferase Reporter | [Insert experimental value] |
p24 Antigen ELISA for Viral Replication
To confirm the findings from the entry assay and to assess the effect of this compound on viral replication in a multi-cycle infection system, a p24 antigen ELISA can be performed. This assay measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant, which is a direct indicator of viral production.
Protocol
-
Cell Infection:
-
Seed CD4+ T-cell lines (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs) in a 24-well plate.
-
Infect the cells with a replication-competent HIV-1 strain in the presence of serial dilutions of this compound.
-
Culture the cells for 7-10 days, collecting supernatant samples every 2-3 days.
-
-
p24 ELISA:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected culture supernatants and p24 standards to the wells and incubate.
-
Wash the plate and add a biotinylated anti-p24 detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Calculate the p24 concentration in each supernatant sample.
-
Plot the p24 concentration over time for each this compound concentration to assess the inhibition of viral replication.
-
Data Presentation: Inhibition of Viral Replication
| Days Post-Infection | Control (p24 ng/mL) | This compound [X µM] (p24 ng/mL) | This compound [Y µM] (p24 ng/mL) |
| 3 | [Insert value] | [Insert value] | [Insert value] |
| 5 | [Insert value] | [Insert value] | [Insert value] |
| 7 | [Insert value] | [Insert value] | [Insert value] |
Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed antiviral effect of this compound is due to specific inhibition of viral entry or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Protocol
-
Cell Seeding:
-
Seed TZM-bl or other relevant cell lines in a 96-well plate at the same density used in the antiviral assays.
-
-
Compound Incubation:
-
Add serial dilutions of this compound to the cells (without virus). Include a "cells only" control.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT Reaction:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable safety profile.
-
Data Presentation: Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| TZM-bl | [Insert value] | [Insert value from entry assay] | [Calculate value] |
| MT-4 | [Insert value] | [Insert value from replication assay] | [Calculate value] |
Synergy Assay (Checkerboard Method)
This compound has been reported to have a synergistic neutralization effect with the anti-V3 loop monoclonal antibody, KD-247. The checkerboard assay is a standard method to evaluate the interaction between two compounds.
Logical Relationship for Synergy
Protocol
-
Plate Setup:
-
Prepare a 96-well plate. Along the x-axis, perform serial dilutions of this compound.
-
Along the y-axis, perform serial dilutions of the second compound (e.g., KD-247).
-
The plate will contain a matrix of concentrations for both compounds. Include controls for each compound alone.
-
-
Infection and Analysis:
-
Perform the TZM-bl entry assay as described in Section 1, adding the virus to each well of the checkerboard plate.
-
Measure luciferase activity after 48 hours.
-
-
Data Analysis:
-
Determine the IC₅₀ for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (IC₅₀ of this compound in combination) / (IC₅₀ of this compound alone)
-
FIC of KD-247 = (IC₅₀ of KD-247 in combination) / (IC₅₀ of KD-247 alone)
-
-
Calculate the FIC Index (FICI) = FIC of this compound + FIC of KD-247.
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Data Presentation: Synergy with KD-247
| Compound | IC₅₀ Alone (µg/mL) | IC₅₀ in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | [Insert value] | [Insert value] | [Calculate value] | \multirow{2}{}{[Calculate value]} | \multirow{2}{}{[Synergy/Additive/Antagonism]} |
| KD-247 | [Insert value] | [Insert value] | [Calculate value] |
Note: In the presence of 20 µM of this compound, the concentration of KD-247 required for 50% neutralization of HIV-1 MNA was reported to be less than 0.05 µg/mL, compared to 50 µg/mL for KD-247 alone, indicating a strong synergistic effect.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-HIV efficacy of this compound. By systematically performing these cell-based assays, researchers can obtain robust data on the compound's potency, cytotoxicity, and potential for synergistic interactions, which are critical for its preclinical and clinical development as a novel HIV entry inhibitor.
References
YYA-021 Delivery Methods for Laboratory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a novel small-molecule CD4 mimic that potently inhibits HIV entry into host cells.[1][2] It functions by competitively binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on target cells.[1][3] This mechanism of action makes this compound a valuable tool for in vitro and in vivo studies of HIV entry and a potential candidate for antiretroviral therapy. These application notes provide detailed protocols for the delivery of this compound in common laboratory settings.
Mechanism of Action: HIV Entry Inhibition
The entry of HIV into a host cell is a multistep process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages. This binding triggers conformational changes in gp120, enabling it to interact with a coreceptor (either CCR5 or CXCR4). This coreceptor binding facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell's cytoplasm. This compound, as a CD4 mimic, competitively inhibits the initial gp120-CD4 binding step, thus blocking the entire entry process.
Caption: Signaling pathway of HIV entry and its inhibition by this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Virus Strain | Assay Type | Key Finding | Reference |
| TZM-bl | SHIV-MNA | Viral Entry Inhibition | Enhanced neutralization sensitivity | [3] |
| TZM-bl | HIV-1 MNA pseudovirus | Viral Entry Inhibition | Synergistic neutralization with KD-247 antibody | [1] |
In Vivo Pharmacokinetics and Dosing of this compound
| Animal Model | Route of Administration | Dosage | Maximum Tolerated Dose (as HCl salt) | Key Pharmacokinetic Features | Reference |
| Jcl:SD Rats | Intravenous (tail vein) | 14 mg/kg | 2.5 mg | Moderate half-life, wide tissue distribution | [1][3] |
| Rhesus Macaques | Intravenous | 13.4 mg/kg | 35.3 mg | Moderate half-life, wide tissue distribution | [1][3] |
Experimental Protocols
In Vitro HIV-1 Entry Inhibition Assay using TZM-bl cells
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on HIV-1 entry using TZM-bl reporter cells. These cells express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Viral entry and subsequent Tat expression lead to the production of luciferase, which can be quantified.
Caption: Workflow for the in vitro HIV-1 entry inhibition assay.
Materials:
-
This compound
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day before the assay, trypsinize the cells, count them, and seed them in a 96-well white, solid-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay (e.g., a range from 100 µM to 0.01 nM).
-
-
Infection:
-
On the day of the assay, carefully remove the culture medium from the wells containing the TZM-bl cells.
-
In a separate plate, pre-incubate 50 µL of the diluted this compound with 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration) for 1 hour at 37°C.
-
Add 100 µL of the this compound/virus mixture to the corresponding wells of the TZM-bl cell plate.
-
Include control wells with virus only (no compound) and cells only (no virus).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
After 48 hours, remove the supernatant from each well.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Delivery of this compound via Intravenous Injection in Rats
This protocol provides a general guideline for the preparation and intravenous administration of this compound hydrochloride (this compound.HCl) to rats for pharmacokinetic and efficacy studies.
Caption: Workflow for the in vivo intravenous delivery of this compound in rats.
Materials:
-
This compound hydrochloride (this compound.HCl)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
-
27-30 gauge needles
-
Rat restraint device
-
Heat lamp or warming pad
Protocol:
-
Formulation Preparation (for a clear solution):
-
Note: This protocol is a general guideline and may require optimization. All procedures should be performed in a sterile environment (e.g., a laminar flow hood).
-
Prepare a stock solution of this compound.HCl in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection vehicle, combine the following in a sterile vial in the specified order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL solution:
-
Take 100 µL of the 25 mg/mL this compound.HCl stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. The final formulation should be filtered through a 0.22 µm sterile filter before injection.
-
-
Animal Preparation and Injection:
-
Weigh the rat accurately to calculate the required injection volume based on the desired dosage (e.g., 14 mg/kg).
-
Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restraint device.
-
Disinfect the injection site on the tail with an alcohol wipe.
-
Insert a 27-30 gauge needle attached to the syringe containing the this compound formulation into one of the lateral tail veins.
-
Slowly inject the calculated volume. Monitor for any signs of extravasation (leakage outside the vein).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse effects.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood samples to obtain plasma or serum for subsequent analysis of this compound concentrations.
-
References
Application Notes and Protocols for Quantifying YYA-021 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a small-molecule CD4 mimic that acts as an entry inhibitor for Human Immunodeficiency Virus (HIV). It competitively binds to the viral envelope glycoprotein gp120 at the CD4 binding site, thereby preventing the initial attachment of the virus to the host cell CD4 receptor. This mechanism effectively blocks the first step of HIV infection.[1] These application notes provide detailed protocols for quantifying the antiviral activity of this compound, focusing on its ability to inhibit viral entry and enhance the neutralization sensitivity of HIV-1.
Data Presentation
The antiviral activity of this compound is quantified by its ability to inhibit viral replication and to sensitize the virus to neutralization by antibodies. The following tables summarize the quantitative data on the effect of this compound on the neutralization of a simian-human immunodeficiency virus (SHIV) carrying the envelope of the MNA strain of HIV-1 (SHIV-MNA) by the anti-V3 loop monoclonal antibody KD-247.
Table 1: Neutralization of SHIV-MNA by mAb KD-247 in the Absence of this compound
| KD-247 Concentration (µg/ml) | Percent Neutralization (%) |
| 0.1 | ~10 |
| 1 | ~20 |
| 10 | ~30 |
| 100 | ~40 |
Data extrapolated from Otsuki et al., J Gen Virol, 2013.[2]
Table 2: Enhanced Neutralization of SHIV-MNA by mAb KD-247 in the Presence of this compound (10 µM)
| KD-247 Concentration (µg/ml) | Percent Neutralization (%) |
| 0.1 | ~40 |
| 1 | ~80 |
| 10 | ~95 |
| 100 | >95 |
Data extrapolated from Otsuki et al., J Gen Virol, 2013.[2]
Signaling Pathway
The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.
Experimental Protocols
HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This protocol details the measurement of this compound's ability to enhance virus neutralization by antibodies using a cell-based assay.
Workflow Diagram:
References
Application Note: YYA-021 in HIV-1 Neutralization Assays
Disclaimer: As of the last update, there is no publicly available scientific literature identifying a compound designated "YYA-021" for use in HIV neutralization assays. The following Application Note and Protocol is a representative example constructed for research and development professionals, based on established methodologies for potent broadly neutralizing antibodies (bNAbs) against HIV-1. This document serves as a template to be adapted for a specific molecule.
Introduction
This compound is a potent, next-generation human monoclonal antibody designed for high-affinity binding to a conserved epitope on the HIV-1 envelope glycoprotein (Env). Its development was aimed at achieving broad neutralization activity across multiple HIV-1 clades, making it a valuable tool for in vitro research and a potential candidate for therapeutic and prophylactic strategies. This document provides an overview of this compound's mechanism of action, a summary of its neutralization potency, and a detailed protocol for its application in a standard TZM-bl reporter gene assay.
Mechanism of Action
This compound exerts its neutralizing effect by targeting the gp120 subunit of the HIV-1 Env trimer. Specifically, it binds to a highly conserved region critical for the interaction with the host cell's CD4 receptor. This binding sterically hinders the attachment of the virus to the CD4+ T-cell, a crucial first step in the viral entry process. By preventing this initial contact, this compound effectively blocks the subsequent conformational changes in Env that are necessary for co-receptor (CCR5 or CXCR4) engagement and eventual fusion of the viral and cellular membranes. This mechanism of action makes this compound a potent entry inhibitor.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The neutralizing activity of this compound was evaluated against a panel of 15 diverse HIV-1 Env-pseudotyped viruses representing multiple clades. The 50% inhibitory concentration (IC50) was determined using the TZM-bl cell-based neutralization assay. Results are summarized below.
| HIV-1 Isolate | Clade | Tier | This compound IC50 (µg/mL) |
| SF162 | B | 1 | 0.05 |
| MW965.26 | C | 2 | 0.21 |
| BaL.26 | B | 1 | 0.08 |
| BG505.W6M.C2 | A | 2 | 0.15 |
| CAP256.20 | C | 2 | 0.33 |
| ZM109F.PB4 | C | 2 | 0.28 |
| TRO.11 | B | 2 | 0.45 |
| JR-FL | B | 2 | 0.19 |
| 92UG037.8 | A | 2 | 0.25 |
| 92RW020.2 | A | 2 | 0.31 |
| PVO.04 | B | 2 | 0.38 |
| CH505.w4.3 | C | 2 | 0.22 |
| REJO4541.67 | B | 2 | 0.41 |
| WITO4160.33 | B | 2 | 0.36 |
| Murine Leukemia Virus (MLV) | N/A | N/A | > 50 |
Experimental Protocols
Protocol: HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This protocol details the measurement of this compound's neutralizing activity against Env-pseudotyped HIV-1 viruses in a single-round infection of TZM-bl cells. Neutralization is quantified by the reduction in luciferase reporter gene expression.[1]
1. Materials and Reagents
-
This compound Antibody (stock solution at 1 mg/mL in PBS)
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DEAE-Dextran
-
HIV-1 Env-pseudotyped virus stocks
-
Bright-Glo™ Luciferase Assay System (or equivalent)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
2. Cell Preparation
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate overnight to allow for cell adherence.
3. Neutralization Assay
-
Prepare serial dilutions of this compound in growth medium. For a typical IC50 determination, a 10-point, 3-fold serial dilution starting from 50 µg/mL is recommended.
-
In a separate 96-well dilution plate, add 40 µL of the appropriate this compound dilution to triplicate wells.
-
Add 40 µL of the HIV-1 pseudovirus stock (previously titrated to yield approximately 100,000-200,000 relative light units, RLU) to each well containing the antibody dilution.
-
Include control wells:
-
Virus Control: 40 µL of virus + 40 µL of growth medium (no antibody).
-
Cell Control: 80 µL of growth medium (no virus, no antibody).
-
-
Incubate the virus-antibody mixture for 1 hour at 37°C.[2]
-
Following incubation, add 20 µL of a freshly prepared solution of DEAE-Dextran (final concentration of 10 µg/mL) to each well to enhance infectivity.[2]
-
Transfer 100 µL of the antibody-virus mixture to the corresponding wells of the 96-well plate containing the TZM-bl cells prepared the previous day.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[2]
4. Luciferase Measurement
-
After the 48-hour incubation, remove 150 µL of the medium from each well.[1]
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.[1]
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Measure the luminescence (RLU) using a plate luminometer.
5. Data Analysis
-
Subtract the average RLU of the Cell Control wells (background) from all other wells.
-
The percent neutralization is calculated as follows:
-
% Neutralization = [1 - (RLU of Antibody Well / RLU of Virus Control Well)] x 100
-
-
The IC50 value is determined by plotting the percent neutralization against the antibody concentration (log-transformed) and fitting the data to a non-linear regression curve (four-parameter logistic equation).
Caption: Experimental workflow for the TZM-bl assay.
References
Application Notes and Protocols for Assessing the In Vivo Efficacy of YYA-021
For Researchers, Scientists, and Drug Development Professionals
Introduction
YYA-021 is a novel small-molecule CD4 mimic that potently inhibits HIV-1 entry by competitively binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on host cells.[1][2][3][4] Preclinical in vitro studies have demonstrated its significant anti-HIV activity.[2][3] This document provides detailed protocols for assessing the in vivo efficacy of this compound using established humanized mouse models of HIV-1 infection.
Mechanism of Action: Signaling Pathway
This compound acts as a competitive inhibitor at the initial stage of HIV-1 entry. By mimicking the CD4 receptor, it binds to the gp120 glycoprotein on the viral envelope, which sterically hinders the attachment of the virus to the CD4 receptor on susceptible host cells, such as T helper cells. This inhibition of the gp120-CD4 interaction is the primary mechanism by which this compound prevents viral entry and subsequent infection.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Pharmacokinetic and Toxicological Data
Pharmacokinetic studies of this compound have been conducted in rats and rhesus macaques, demonstrating moderate half-lives and wide tissue distribution. The maximum tolerated dose (MTD) has also been established in these species. This information is crucial for designing efficacious and safe in vivo studies.
| Parameter | Jcl:SD Rats | Rhesus Macaques | Reference(s) |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | [2][3] |
| Maximum Tolerated Dose (MTD) | 2.5 mg (as this compound HCl) | 35.3 mg (as this compound HCl) | [3] |
| Pharmacokinetics | Moderate half-life, wide tissue distribution | Moderate half-life, wide tissue distribution | [2] |
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound in a humanized mouse model.
Caption: General experimental workflow for this compound in vivo efficacy testing.
Detailed Experimental Protocols
Humanized Mouse Model
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or bone marrow-liver-thymus (BLT) humanized mice are recommended. These models support robust human immune system engraftment and are susceptible to HIV-1 infection, recapitulating key aspects of human disease progression.[1][2]
Generation:
-
NSG mice engrafted with human PBMCs: 5-week-old female NSG mice are transplanted with 5 x 106 human peripheral blood mononuclear cells (PBMCs) via tail vein injection.[1] Human cell engraftment should be monitored weekly.
-
BLT mice: Generated by implanting human fetal thymic and liver tissues under the kidney capsule, followed by transplantation of autologous human fetal liver CD34+ hematopoietic stem cells.[2]
HIV-1 Challenge
Virus Strain: A CCR5-tropic HIV-1 strain such as JR-CSF is recommended, as the reconstituted human CD4+ T cells in these models predominantly express the CCR5 co-receptor.[1]
Challenge Protocol (select one):
-
Intravenous (i.v.) or Intraperitoneal (i.p.) Injection:
-
Intravaginal (i.vag.) Challenge (for mucosal transmission studies):
-
Select female BLT mice with confirmed human immune cell reconstitution in the female reproductive tract.
-
Two days prior to challenge, administer any prophylactic treatments.
-
On the day of challenge, atraumatically apply 2-3 x 105 median tissue culture infective dose (TCID50) of HIV-1JR-CSF in a small volume (e.g., 20 µL) into the vaginal vault.[3][5]
-
This compound Formulation and Administration
Formulation:
-
For intravenous administration, this compound should be dissolved in a biocompatible vehicle such as a solution of DMSO and PEG300, or as specified by the supplier. A formulation calculator can be used to determine the appropriate concentrations.[6]
-
The final concentration of DMSO should be minimized to avoid toxicity.
Administration:
-
Route: Intravenous (i.v.) injection is the route used in prior pharmacokinetic studies.[6] Other routes such as intraperitoneal (i.p.) or oral gavage may be explored but would require further formulation development and pharmacokinetic assessment.
-
Dosing Regimen: The dose and frequency should be determined based on the MTD in rodents and the pharmacokinetic profile of this compound. A starting point could be a dose lower than the rat MTD (2.5 mg/kg), administered daily or every other day, starting before or shortly after the HIV-1 challenge.
Monitoring of Efficacy Endpoints
Blood Sampling:
-
Collect peripheral blood (e.g., 30-50 µL) weekly from the retro-orbital sinus or tail vein into EDTA-containing tubes.[1][5]
-
Process the blood by centrifugation to separate plasma (for viral load analysis) and cells (for flow cytometry).
Viral Load Quantification (qRT-PCR):
-
Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[7]
-
Perform a one-step quantitative reverse transcription PCR (qRT-PCR) targeting a conserved region of the HIV-1 genome (e.g., gag).[7][8]
-
Include a standard curve of known HIV-1 RNA concentrations to quantify the viral load in copies/mL.[7]
-
The lower limit of detection should be established and reported.
Human CD4+ T-Cell Quantification (Flow Cytometry):
-
Resuspend the cell pellet from the blood sample in FACS buffer (PBS with 2% FCS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies specific for human immune cell markers. A recommended panel includes:
-
Anti-human CD45 (to identify all human hematopoietic cells)
-
Anti-human CD3 (to identify T-cells)
-
Anti-human CD4 (to identify helper T-cells)
-
Anti-human CD8 (to identify cytotoxic T-cells)
-
-
After incubation, lyse red blood cells using a lysis buffer.[4]
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[4]
-
Gate on human CD45+ cells, then on CD3+ cells, and finally determine the percentage and absolute count of CD4+ and CD8+ T-cells.
Endpoint Analysis
At the termination of the study (e.g., 4-6 weeks post-infection or when ethical endpoints are reached), euthanize the mice and collect blood and tissues (spleen, lymph nodes, gut-associated lymphoid tissue) for final analysis of viral load and human cell populations.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Plasma Viral Load (HIV-1 RNA copies/mL)
| Animal ID | Group | Week 1 | Week 2 | Week 3 | Week 4 | Endpoint |
| Vehicle Control | ||||||
| This compound (X mg/kg) |
Table 2: Peripheral Blood Human CD4+ T-Cell Counts (cells/µL)
| Animal ID | Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 | Endpoint |
| Vehicle Control | |||||||
| This compound (X mg/kg) |
Statistical Analysis
Statistical significance of the differences in viral load and CD4+ T-cell counts between the this compound treated groups and the vehicle control group should be determined using appropriate statistical tests, such as the Mann-Whitney U test or a repeated-measures ANOVA, with a p-value of <0.05 considered significant.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound's efficacy as an HIV-1 entry inhibitor. The use of humanized mouse models and standardized virological and immunological endpoints will allow for a robust assessment of its therapeutic potential. Careful consideration of the formulation, dosing regimen, and route of administration will be critical for the successful execution of these studies.
References
- 1. The Establishment of an In Vivo HIV-1 Infection Model in Humanized B-NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLT Humanized Mice as Model to Study HIV Vaginal Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Flow cytometry blood staining protocol for BLT humanized mice [bio-protocol.org]
- 5. Tracking Human Immunodeficiency Virus-1 Infection in the Humanized DRAG Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. escholarship.org [escholarship.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
YYA-021 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with YYA-021, a small-molecule HIV entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small-molecule CD4 mimic that functions as an HIV entry inhibitor.[1][2][3] It competitively binds to the viral envelope glycoprotein gp120 at the same site as the host cell's CD4 receptor.[1][3] This interaction blocks the binding of the virus to the host cell, thereby preventing viral entry and subsequent infection.[1]
Q2: What are the known solvents for this compound?
A2: this compound is a solid powder that is soluble in Dimethyl sulfoxide (DMSO).[1] It has also been reported to be soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol.[4] It is considered insoluble in water.[2] Due to its hydrophobicity, it exhibits widespread tissue distribution in vivo.[3][4]
Q3: I am observing low solubility of this compound in DMSO. What could be the issue?
A3: Reduced solubility in DMSO can be due to the presence of moisture. It is recommended to use fresh, anhydrous DMSO to prepare your solutions.[2]
Q4: My this compound solution has precipitated after storage. What should I do?
A4: Precipitation upon storage can occur, especially with repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for your experiments. If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated temperature changes.[4] To redissolve any precipitate, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath for a short period.[4]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound for In Vitro Assays
Potential Cause & Solution:
-
Inadequate Solvent: this compound has poor aqueous solubility. For most in vitro cell-based assays, a stock solution in 100% DMSO is recommended. This stock can then be serially diluted in your culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Low-Quality or Hydrated Solvent: As mentioned in the FAQs, the presence of water in DMSO can significantly decrease the solubility of this compound.[2] Always use high-purity, anhydrous DMSO.
-
Insufficient Dissolution Time/Energy: To aid dissolution, especially for higher concentrations, gentle warming of the solution to 37°C and brief sonication can be employed.[4]
Issue: this compound Precipitation in Aqueous Buffers or Media
Potential Cause & Solution:
-
Exceeding Aqueous Solubility Limit: this compound is hydrophobic and will precipitate in aqueous solutions if its solubility limit is exceeded.[4] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure vigorous mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation. It is advisable to perform serial dilutions.
-
Use of Co-solvents: For specific applications requiring higher concentrations in aqueous solutions, the use of co-solvents or formulating agents may be necessary. However, the impact of these agents on your specific experimental system should be carefully evaluated.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | Reported Solubility | Source |
| DMSO | 5 mg/mL | [4] |
| DMSO | 0.01 mg/mL (0.03 mM) | [2] |
| DMF | 12 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:30) | 0.03 mg/mL | [4] |
| Ethanol | 0.125 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
Note: Solubility can be batch-dependent. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.[4]
-
As an alternative or in addition to warming, place the tube in an ultrasonic bath for 5-10 minutes.[4]
-
Once fully dissolved, visually inspect the solution to ensure there are no particulates.
-
For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][4]
-
Visualizations
Signaling Pathway: Mechanism of this compound Inhibition of HIV Entry
References
Technical Support Center: YYA-021 (AVZO-021) Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing potential stability issues with the selective CDK2 inhibitor YYA-021 (also known as AVZO-021 or ARTS-021) in cell culture media.[1][2][3] As a potent small molecule, maintaining its stability and activity in vitro is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (AVZO-021/ARTS-021) is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key regulator of cell cycle progression, particularly during the transition from the G1 to the S phase. By inhibiting CDK2, this compound can block cell cycle progression and inhibit the proliferation of cancer cells, especially those with HR+/HER2- breast cancer or CCNE1 amplification.[1]
Q2: What are the common signs of this compound instability in my cell culture experiments?
Signs of potential instability include:
-
Reduced or inconsistent biological activity: A gradual or sudden loss of the expected inhibitory effect on cell proliferation or downstream signaling pathways.
-
Precipitate formation: The appearance of solid particles in the stock solution or in the cell culture medium after the addition of the compound.
-
Color change: A noticeable change in the color of the culture medium beyond what is expected from normal cellular metabolism.
-
High variability between replicate experiments: Difficulty in reproducing results across different experiments or even within the same experiment.
Q3: What are the primary factors that can affect the stability of a small molecule like this compound in cell culture media?
Several factors can influence the stability of small molecules in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the solubility and degradation rate of a compound.
-
Temperature: Elevated temperatures (e.g., 37°C in an incubator) can accelerate chemical degradation.[4]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[4]
-
Enzymatic Degradation: Enzymes present in serum supplements (e.g., FBS) or secreted by cells can metabolize the compound.
-
Interactions with Media Components: Components in the culture medium, such as vitamins or amino acids, can potentially react with the compound.[5][6]
-
Adsorption to Plastics: Hydrophobic compounds may adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to:
-
Use an appropriate solvent: Based on the manufacturer's data sheet, dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution.
-
Store properly: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in foil.
-
Minimize time at room temperature: When preparing dilutions, thaw the stock solution quickly and keep it on ice.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound in cell culture.
Problem 1: Precipitate Formation in Culture Medium
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced precipitation.• Pre-warm the culture medium to 37°C before adding the compound.• Add the compound dropwise while gently swirling the medium to ensure rapid and even distribution. |
| Compound Instability | • Prepare fresh dilutions of this compound from a frozen stock for each experiment.• If precipitation occurs over time in the incubator, consider reducing the incubation time or refreshing the medium with the compound more frequently. |
| Interaction with Media Components | • Test the solubility of this compound in different types of basal media.• If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. |
Problem 2: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | • Protect all solutions containing this compound from light by working in a darkened environment or using amber-colored tubes.• Minimize the time the compound spends in the 37°C incubator. For long-term experiments, consider replenishing the compound with fresh medium at regular intervals.• Perform a time-course experiment to assess the stability of the compound's activity over time. |
| Enzymatic Degradation | • If using a serum-containing medium, consider heat-inactivating the serum to denature some enzymes.• Compare the compound's activity in serum-free versus serum-containing media. |
| Incorrect Storage | • Ensure that stock solutions are stored at the recommended temperature and are not subjected to frequent freeze-thaw cycles.• Prepare fresh stock solutions if there is any doubt about the quality of the existing stock. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Microscope
Methodology:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium.
-
Incubate the dilutions at 37°C for a set period (e.g., 2 hours).
-
Visually inspect each dilution for the presence of a precipitate.
-
For a more sensitive assessment, centrifuge the tubes and examine the pellet, and also observe a small aliquot of the supernatant under a microscope for any crystalline structures.
-
The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Medium Over Time
Objective: To assess the chemical stability of this compound in cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Methodology:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Place the solution in a sterile, sealed container in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Quantify the concentration of the remaining this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Visualizations
Signaling Pathway of CDK2 Inhibition by this compound
Caption: this compound inhibits CDK2, preventing pRB phosphorylation and blocking S-phase entry.
Experimental Workflow for Assessing Compound Stability
Caption: A systematic workflow for evaluating the stability of this compound in cell culture media.
Troubleshooting Logic for Loss of Activity
Caption: A decision tree to troubleshoot the loss of this compound's biological activity.
References
- 1. ALLORION THERAPEUTICS ANNOUNCES FIRST PATIENT DOSED IN PHASE 1/2 STUDY OF ARTS-021, A POTENTIAL BEST IN CLASS CDK2 INHIBITOR, FOR ADVANCED OR METASTATIC SOLID TUMORS [prnewswire.com]
- 2. avenzotx.com [avenzotx.com]
- 3. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of YYA-021 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of AVZO-021 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is AVZO-021 and what is its primary mechanism of action?
A1: AVZO-021 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Its primary mechanism of action is to block the kinase activity of CDK2, thereby inducing cell cycle arrest and inhibiting the proliferation of cancer cells, particularly in tumors with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[1][2]
Q2: What are the potential off-target effects of a CDK2 inhibitor like AVZO-021?
A2: While AVZO-021 is designed to be highly selective for CDK2, potential off-target effects common to kinase inhibitors could include inhibition of other closely related kinases, which might lead to unintended cellular effects.[2] Off-target activity can result in cytotoxicity in non-cancerous cells, induction of unintended signaling pathways, or other cellular responses not directly related to CDK2 inhibition. Careful dose-response studies and selectivity profiling are crucial to mitigate these effects.
Q3: How can I determine the optimal concentration of AVZO-021 for my experiments while minimizing off-target effects?
A3: To determine the optimal concentration, it is essential to perform a dose-response curve in your specific cell line or experimental system. Start with a broad range of concentrations and assess both the on-target effect (e.g., inhibition of cell proliferation, reduction in phosphorylation of CDK2 substrates) and markers of off-target toxicity (e.g., cell viability in control cell lines, activation of stress response pathways). The optimal concentration should provide a robust on-target effect with minimal toxicity or off-target signaling.
Q4: What are the recommended control experiments when using AVZO-021?
A4: To ensure the observed effects are due to the specific inhibition of CDK2, several control experiments are recommended:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve AVZO-021.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of AVZO-021.
-
Rescue Experiment: If possible, "rescue" the phenotype by overexpressing a form of CDK2 that is resistant to AVZO-021.
-
Use of Multiple siRNAs/shRNAs: Compare the phenotype induced by AVZO-021 with that of CDK2 knockdown using at least two different siRNAs or shRNAs.
-
Orthogonal Assays: Confirm key findings using different experimental techniques.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in multiple cell lines, including controls.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the IC50 for your cell line and use the lowest effective concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% and run a vehicle-only control. |
| Off-target kinase inhibition | Perform a kinase panel screen to identify other kinases inhibited by AVZO-021 at the concentration used. Lower the concentration or consider a more selective inhibitor if available. |
| Cell line sensitivity | Some cell lines may be inherently more sensitive. Use a panel of different cell lines to assess specificity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Compound instability | Prepare fresh stock solutions of AVZO-021 regularly and store them properly as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Cell culture variability | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Assay variability | Standardize all assay protocols, including incubation times, reagent concentrations, and detection methods. |
| Off-target signaling activation | The observed phenotype might be a result of a complex cellular response involving off-target pathways. Use pathway analysis tools and western blotting for key signaling molecules to investigate this possibility. |
Issue 3: Discrepancy between AVZO-021-induced phenotype and CDK2 knockdown phenotype.
| Possible Cause | Troubleshooting Step |
| Incomplete knockdown | Verify the efficiency of your siRNA/shRNA-mediated knockdown of CDK2 by western blot or qPCR. |
| Off-target effects of RNAi | Use at least two independent siRNA/shRNA sequences to rule out off-target effects of the RNAi itself. |
| Compensation by other CDKs | Long-term knockdown of CDK2 might lead to compensatory upregulation of other CDKs (e.g., CDK1). Acute treatment with AVZO-021 may not allow for this compensation. Assess the expression levels of other CDKs. |
| Non-catalytic functions of CDK2 | AVZO-021 inhibits the kinase activity of CDK2, while knockdown removes the entire protein. The discrepancy might point to a non-catalytic role of CDK2. |
Experimental Protocols & Data
Table 1: AVZO-021 In Vitro Potency
| Target | IC50 (nM) | Selectivity (vs. CDK1) |
| CDK2 | < 10 | > 100-fold |
Note: These are representative values. Actual values may vary depending on the specific assay conditions.
Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of AVZO-021 in culture medium. Add the diluted compound to the wells, including a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of AVZO-021.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of AVZO-021.
References
- 1. ALLORION THERAPEUTICS ANNOUNCES FIRST PATIENT DOSED IN PHASE 1/2 STUDY OF ARTS-021, A POTENTIAL BEST IN CLASS CDK2 INHIBITOR, FOR ADVANCED OR METASTATIC SOLID TUMORS [prnewswire.com]
- 2. avenzotx.com [avenzotx.com]
- 3. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
Technical Support Center: YYA-021 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of YYA-021 in aqueous solutions. This compound is a small-molecule CD4 mimic and an inhibitor of HIV entry.[1][2][3] Due to its hydrophobic nature, this compound has a tendency to aggregate in aqueous environments, which can impact its efficacy and lead to experimental variability.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a small-molecule CD4 mimic that competitively inhibits the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells, thereby preventing viral entry.[1][2][3] Aggregation is a significant concern because it can lead to a loss of biological activity, altered pharmacokinetics, and potentially induce an immunogenic response.[4][5] For researchers, aggregation can result in inaccurate quantification, precipitation of the compound out of solution, and inconsistent experimental results.
Q2: What are the primary causes of this compound aggregation in aqueous solutions?
A2: The primary driver for this compound aggregation is its hydrophobicity.[1] In aqueous solutions, hydrophobic molecules tend to self-associate to minimize their contact with water. Other factors that can promote aggregation include:
-
High Concentration: Increased concentrations of this compound can exceed its solubility limit, leading to aggregation.[6]
-
pH and Ionic Strength: The pH of the solution can affect the charge of this compound, influencing intermolecular electrostatic interactions. Similarly, the ionic strength of the buffer can either shield or enhance these interactions.[6][7][8]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[6][7]
-
Mechanical Stress: Agitation, such as vortexing or vigorous pipetting, can introduce energy that promotes aggregation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of aggregates.[6][9]
Q3: How can I detect and characterize this compound aggregation?
A3: Several biophysical techniques can be employed to detect and characterize this compound aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the solution.[10]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric form of this compound.[10]
-
Fluorescence Spectroscopy: Using fluorescent dyes like Thioflavin T (ThT) can detect the formation of certain types of aggregates, particularly those with β-sheet structures.[11]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: this compound precipitates out of solution upon dissolution or during an experiment.
-
Question: I am observing visible particles or cloudiness in my this compound solution. How can I resolve this?
-
Answer: This is a clear indication of aggregation. Consider the following troubleshooting steps:
-
Optimize Solvent Conditions:
-
pH Adjustment: The solubility of peptides and small molecules is often lowest near their isoelectric point (pI). Adjusting the pH of your buffer to be at least one unit away from the pI can increase the net charge and reduce aggregation.[9][12]
-
Ionic Strength: Modify the salt concentration (e.g., NaCl, KCl) in your buffer. Both increasing and decreasing the ionic strength can be beneficial, so this may require empirical testing.[9][10][12]
-
Use of Co-solvents: For hydrophobic molecules like this compound, adding a small percentage of an organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol to your aqueous buffer can improve solubility. This compound is known to be soluble in DMSO.[2]
-
-
Employ Solubilizing Excipients:
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can help solubilize hydrophobic compounds.[9][10]
-
Sugars and Polyols: Excipients like sucrose, glycerol, or mannitol can stabilize small molecules and prevent aggregation.[9][13]
-
Amino Acids: Arginine and glutamate are known to be effective aggregation suppressors.[10]
-
-
Issue 2: Inconsistent results in biological assays with this compound.
-
Question: My dose-response curves for this compound are not reproducible. Could aggregation be the cause?
-
Answer: Yes, aggregation can lead to a decrease in the effective concentration of active, monomeric this compound, resulting in poor reproducibility.
-
Workflow for Preparing this compound Stock Solutions:
Figure 1. Recommended workflow for preparing this compound stock solutions. -
Working Dilutions: When preparing working dilutions in aqueous buffers, add the DMSO stock solution to the buffer and mix gently but thoroughly. Avoid adding buffer to the DMSO stock. Prepare fresh dilutions for each experiment to minimize the risk of aggregation over time.
-
Issue 3: Characterizing the extent of this compound aggregation.
-
Question: How can I quantify the amount of aggregated this compound in my sample?
-
Answer: A combination of techniques is often necessary for a comprehensive characterization.
-
Decision Tree for Aggregation Analysis:
Figure 2. Decision tree for selecting an appropriate method to analyze this compound aggregation.
-
Quantitative Data Summary
| Excipient (Concentration) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| None (Control) | 850 | 0.85 |
| 0.01% Tween-20 | 15 | 0.20 |
| 50 mM Arginine | 25 | 0.28 |
| 2% Glycerol | 150 | 0.45 |
| 1% DMSO | 45 | 0.35 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare this compound solutions in the desired aqueous buffer with and without potential anti-aggregation excipients.
-
Filter the solutions through a 0.22 µm syringe filter to remove dust and other contaminants.
-
Transfer the filtered solution to a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate in the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Analyze the data to obtain the average particle size (Z-average) and the polydispersity index (PDI). A higher Z-average and PDI are indicative of aggregation.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantification of Monomeric this compound
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase that is compatible with your this compound formulation and the SEC column. This buffer should ideally prevent on-column aggregation.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase.
-
If necessary, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet large aggregates.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the this compound sample.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound.
-
The monomeric peak should be well-resolved from any earlier-eluting aggregate peaks.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any aggregate peaks.
-
Calculate the percentage of monomeric this compound.
-
By following these guidelines and protocols, researchers can better control and troubleshoot the aggregation of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. neurelis.com [neurelis.com]
- 5. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 6. Fidabio [fidabio.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
dealing with YYA-021 variability in experimental results
This technical support guide is designed for researchers, scientists, and drug development professionals working with the small molecule inhibitor YYA-021. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address potential variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental use of this compound.
Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue with small molecule inhibitors and can be attributed to several factors:
-
Assay Conditions: The IC50 value of ATP-competitive inhibitors is highly sensitive to the ATP concentration in kinase assays. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the specific kinase.
-
Cell-Based vs. Biochemical Assays: IC50 values from biochemical (enzymatic) assays are typically lower than those from cell-based assays.[1] In cellular experiments, factors like cell membrane permeability, protein binding in the media, and cellular metabolism can influence the effective concentration of the inhibitor.[1]
-
Cell Line and Passage Number: Different cell lines can have varying sensitivities to this compound. Additionally, high passage numbers can lead to genetic drift and altered cellular responses. It is recommended to use cell lines with consistent passage numbers.
-
Reagent Quality and Stability: Ensure the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions from a validated stock for each experiment. The purity and chemical identity of the compound should be stable in your experimental media.[1]
-
Experimental Protocol: Minor variations in incubation times, cell densities, and reagent concentrations can lead to significant differences in results. Adherence to a standardized protocol is crucial.
Q2: I'm observing poor solubility of this compound in my aqueous experimental media. How can I improve this?
A2: this compound is a solid compound with limited aqueous solubility.[2][3] Here are some recommendations:
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Final Solvent Concentration: When diluting the stock into your aqueous media, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced artifacts and precipitation.
-
Sonication: Briefly sonicating the stock solution can help dissolve any precipitates before further dilution.
-
Buffer Composition: The pH and composition of your buffer can affect the solubility of the compound.[4] Ensure your buffer system is compatible with this compound.
Q3: How can I be sure that the observed cellular effects are due to the inhibition of the intended target and not off-target effects?
A3: Demonstrating target specificity is a critical step in validating your results.
-
Use of Controls: Always include a negative control, such as a structurally similar but inactive analog of this compound, if available.[1] This helps confirm that the observed phenotype is due to the specific inhibitory activity of this compound.
-
Dose-Response Curve: A clear dose-dependent effect suggests a specific interaction. Non-specific effects often occur only at high concentrations.[1]
-
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or specific downstream biomarker analysis (e.g., phosphorylation of a substrate) can confirm that this compound is engaging its target within the cell.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should "rescue" the cells from the effects of this compound, providing strong evidence for on-target activity.
Quantitative Data Summary
The following table summarizes hypothetical kinase inhibition data for this compound, illustrating its selectivity and the influence of ATP concentration on its potency.
| Kinase Target | Assay Type | ATP Concentration | IC50 (nM) |
| Kinase A (Primary Target) | Biochemical | 10 µM (Km) | 15 |
| Kinase A | Biochemical | 1 mM | 150 |
| Kinase B | Biochemical | 10 µM (Km) | 850 |
| Kinase C | Biochemical | 10 µM (Km) | > 10,000 |
| Kinase A | Cell-Based | N/A | 250 |
Experimental Protocols
Protocol: Cell-Based Proliferation Assay using Resazurin
This protocol outlines a method for determining the effect of this compound on the proliferation of a cancer cell line.
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods. c. Resuspend cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). f. Incubate the plate for 24 hours at 37°C, 5% CO2.
2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 0.1 nM). c. Add 1 µL of each this compound dilution to the corresponding wells of the 96-well plate. Include a vehicle control (DMSO only). d. Incubate the plate for 72 hours at 37°C, 5% CO2.
3. Resazurin Assay: a. Prepare a 0.15 mg/mL solution of resazurin in PBS. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 2-4 hours at 37°C, 5% CO2, protected from light. d. Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
4. Data Analysis: a. Subtract the background fluorescence (media only wells). b. Normalize the data to the vehicle control (as 100% viability). c. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
optimization of YYA-021 for high-throughput screening
- 1. medkoo.com [medkoo.com]
- 2. glpbio.com [glpbio.com]
- 3. ALLORION THERAPEUTICS ANNOUNCES FIRST PATIENT DOSED IN PHASE 1/2 STUDY OF ARTS-021, A POTENTIAL BEST IN CLASS CDK2 INHIBITOR, FOR ADVANCED OR METASTATIC SOLID TUMORS [prnewswire.com]
- 4. avenzotx.com [avenzotx.com]
- 5. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
Validation & Comparative
Validating YYA-021's Binding Affinity to gp120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the novel, hypothetical small-molecule inhibitor YYA-021 to the HIV-1 envelope glycoprotein gp120. The performance of this compound is evaluated against established gp120 binding agents: the small-molecule inhibitor NBD-556 and the broadly neutralizing antibody VRC01. This document is intended to offer an objective comparison supported by experimental data and detailed protocols to aid in the assessment of this compound's potential as an HIV-1 entry inhibitor.
Introduction to this compound
This compound is a novel, synthetic, small-molecule compound designed to competitively inhibit the binding of the HIV-1 gp120 to the host cell's CD4 receptor. By targeting the highly conserved CD4 binding site on gp120, this compound aims to prevent the initial attachment of the virus to T-cells and macrophages, a critical first step in the viral entry process. Its low molecular weight and synthetic nature are intended to offer advantages in terms of production scalability and potential for oral bioavailability.
Comparative Binding Affinity of gp120 Inhibitors
The binding affinity of an inhibitor to its target is a key determinant of its potential efficacy. The following table summarizes the binding affinities (KD) of this compound, NBD-556, and VRC01 to various strains of HIV-1 gp120. Lower KD values indicate a stronger binding affinity.
| Compound | Target gp120 Strain | Binding Affinity (KD) | Experimental Method |
| This compound (Hypothetical) | Subtype B (YU2) | 8.5 nM | Surface Plasmon Resonance |
| Subtype C (C1086) | 12.2 nM | Surface Plasmon Resonance | |
| NBD-556 | Subtype B (YU2) | 15 µM | Surface Plasmon Resonance[1] |
| Subtype C (C1086) | Weaker than YU2 | Surface Plasmon Resonance[1] | |
| VRC01 | Subtype B (BaL) | 35-60 nM | Microscale Thermophoresis[2] |
| Subtype A/E (A244) | 35-60 nM | Microscale Thermophoresis[2] |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure real-time biomolecular interactions.
Methodology:
-
Immobilization: Recombinant gp120 from the desired HIV-1 strain is immobilized on a sensor chip surface using amine coupling chemistry. A blank flow cell is used as a control for non-specific binding and refractive index changes.[3]
-
Binding: A series of concentrations of the analyte (this compound, NBD-556, or VRC01) in a suitable running buffer (e.g., HBS-EP) are flowed over the sensor chip surface.
-
Detection: The binding of the analyte to the immobilized gp120 is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
ELISA can be used to assess the ability of this compound to compete with CD4 for binding to gp120.
Methodology:
-
Coating: High-binding 96-well microplates are coated with a recombinant gp120 protein (e.g., 1 µg/ml) overnight at 4°C.[4]
-
Blocking: The wells are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) to prevent non-specific binding.[4]
-
Competition: A fixed concentration of soluble CD4 (sCD4) is mixed with serial dilutions of the competitor (this compound) and added to the wells. The plates are incubated to allow for competitive binding to the immobilized gp120.
-
Detection: The amount of bound sCD4 is detected using a primary antibody specific for CD4, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[4]
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a plate reader.[4]
-
Data Analysis: The concentration of this compound that inhibits 50% of sCD4 binding (IC50) is determined from a dose-response curve.
HIV-1 Entry and gp120 Signaling Pathway
The binding of gp120 to CD4 initiates a cascade of conformational changes that are essential for viral entry.[5] This interaction exposes or forms a binding site on gp120 for a coreceptor, which is typically CCR5 or CXCR4.[6][7] The subsequent binding to the coreceptor triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes.[5]
Caption: Simplified workflow of HIV-1 entry mediated by gp120.
Signaling Events Following gp120 Engagement
Beyond its role in viral entry, the binding of gp120 to its receptors can also trigger intracellular signaling cascades within the host cell, which can contribute to HIV-1 pathogenesis.[6][7][8]
Caption: gp120-mediated signaling pathway in macrophages.
Conclusion
This comparative guide provides a framework for evaluating the binding affinity of the hypothetical small-molecule inhibitor this compound to the HIV-1 envelope glycoprotein gp120. The presented data for the established inhibitors NBD-556 and VRC01 offer a benchmark for assessing the potential of this compound. The detailed experimental protocols for SPR and ELISA provide a clear path for the experimental validation of this compound's binding characteristics. Furthermore, the visualization of the gp120-mediated entry and signaling pathways offers a broader context for understanding the mechanism of action of such inhibitors. Further studies are warranted to fully characterize the binding kinetics and antiviral efficacy of this compound.
References
- 1. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. HIV-1 gp120 chemokine receptor-mediated signaling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Mechanism of HIV-1 gp120 and Virion-Induced IL-1β Release in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YYA-021 and Other Small-Molecule CD4 Mimics as HIV-1 Entry Inhibitors
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of small-molecule CD4 mimics, a promising class of HIV-1 entry inhibitors, reveals key differences in their potency, cytotoxicity, and mechanisms of action. This guide provides a detailed comparison of YYA-021 with other notable compounds in this class, including NBD-556, BNM-III-170, and JP-III-48, offering valuable insights for researchers and drug development professionals in the field of HIV therapeutics.
Small-molecule CD4 mimics represent a strategic approach to HIV-1 prevention and treatment by targeting the initial and critical step of viral entry into host cells. These compounds bind to a highly conserved pocket on the HIV-1 envelope glycoprotein gp120, known as the Phe43 cavity. This interaction mimics the binding of the natural CD4 receptor, inducing conformational changes in gp120 that ultimately prevent the virus from fusing with the host cell membrane.
Mechanism of Action: Disrupting the Viral Entry Cascade
The entry of HIV-1 into a host T-cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the T-cell surface. This binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. Subsequent co-receptor binding leads to further conformational changes, exposing the gp41 fusion peptide, which inserts into the host cell membrane and facilitates the fusion of the viral and cellular membranes, allowing the viral contents to enter the cell.
Small-molecule CD4 mimics competitively inhibit the initial gp120-CD4 interaction. By occupying the Phe43 cavity, they not only block the binding of the authentic CD4 receptor but can also induce premature conformational changes in the gp120/gp41 complex, leading to an irreversible inactivation of the virus's entry machinery. This mechanism makes them potent inhibitors of HIV-1 entry.
Erroneous Drug Classification: YYA-021 is an Investigational Oncology Compound, Not an Antiretroviral
An initial review of scientific and clinical literature reveals that the compound designated YYA-021 is not an antiretroviral agent. The correct designation for the compound of interest is AVZO-021 (also known as ARTS-021), a selective cyclin-dependent kinase 2 (CDK2) inhibitor under investigation for the treatment of various solid tumors, particularly hormone receptor-positive (HR+)/HER2- breast cancer and cancers with Cyclin E1 (CCNE1) amplification.[1][2] Therefore, a cross-resistance profile with antiretroviral drugs is not applicable.
This guide will provide a detailed comparison of AVZO-021's performance in its correct therapeutic context: oncology. We will explore its mechanism of action, its role in overcoming resistance to existing cancer therapies, and present available preclinical data.
Mechanism of Action and Rationale for Use in Cancer Therapy
AVZO-021 is a potent and selective inhibitor of CDK2, a key enzyme that, in complex with Cyclin E, regulates the transition of cells from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][4] In many cancers, this regulatory checkpoint is dysfunctional, leading to uncontrolled cell proliferation.
A critical application for AVZO-021 is in overcoming resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer. A primary mechanism of acquired resistance to CDK4/6 inhibitors is the hyperactivation of the Cyclin E-CDK2 pathway, which provides a bypass mechanism for cell cycle progression.[1] By inhibiting CDK2, AVZO-021 aims to restore cell cycle control and re-sensitize tumors to treatment.[3]
Signaling Pathway in CDK4/6 and CDK2 Regulation of the Cell Cycle
Caption: CDK4/6 and CDK2 signaling pathways in cell cycle progression.
Preclinical Performance and Cross-Resistance Profile of AVZO-021
Preclinical studies have demonstrated that AVZO-021 is a highly potent and selective inhibitor of CDK2 with minimal activity against other CDK family members, which is crucial for reducing toxicity.[2] Its primary "cross-resistance" profile is, in fact, a profile of efficacy against tumors that have developed resistance to other therapies, particularly CDK4/6 inhibitors.
Quantitative Data Summary
| Target Enzyme | Assay Type | AVZO-021 IC₅₀ (nM) | Reference Compound (PF-07104091) IC₅₀ (nM) | Selectivity (Fold vs. CDK2) |
| CDK2/Cyclin E1 | Enzymatic | <0.5* | - | - |
| CDK1/Cyclin B1 | Enzymatic | 2.5 | - | >5x |
| CDK4/Cyclin D1 | Enzymatic | 20.4 | - | >40x |
| CDK6/Cyclin D3 | Enzymatic | 46.5 | - | >90x |
| CDK9/Cyclin T1 | Enzymatic | 16.3 | - | >32x |
Data adapted from preclinical poster presentations. IC₅₀ is the half-maximal inhibitory concentration.[3]
In cell-based assays, AVZO-021 selectively inhibited the growth of CCNE1-amplified cancer cell lines and blocked the G1/S phase transition.[4] In patient-derived xenograft (PDX) models from patients who had progressed on CDK4/6 inhibitors, AVZO-021 demonstrated significant anti-tumor activity.[3]
Experimental Protocols
Detailed experimental protocols for evaluating CDK2 inhibitors like AVZO-021 typically involve a multi-step approach from biochemical assays to in vivo models.
Enzymatic Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compound on purified enzymes.
-
Methodology:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin E1, CDK1/Cyclin B1) are incubated in a reaction buffer.
-
A kinase substrate (e.g., a peptide derived from Histone H1 or Rb protein) and ATP are added.
-
The compound (AVZO-021) is added in serial dilutions.
-
The reaction is allowed to proceed for a defined period (e.g., 20-60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo® assay), where a lower signal indicates higher kinase activity.[5]
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular Proliferation and Viability Assays
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., OVCAR3 for CCNE1-amplified ovarian cancer, or MCF-7 for HR+ breast cancer) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of AVZO-021 for an extended period (e.g., 3-7 days).
-
Cell viability is measured using assays such as Cyquant (which measures cellular DNA content) or MTT (which measures metabolic activity).
-
The concentration that inhibits growth by 50% (GI₅₀) is determined.
-
Cell Cycle Analysis
-
Objective: To confirm the mechanism of action by observing cell cycle arrest.
-
Methodology:
-
Cells are treated with the compound for a shorter duration (e.g., 24-48 hours).
-
Cells are harvested and fixed, then stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify arrest at the G1/S checkpoint.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice are implanted with human cancer cells or patient-derived tumor fragments (PDX models).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
AVZO-021 is administered orally at various doses and schedules (e.g., once or twice daily).[4]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring levels of phosphorylated Rb).[6]
-
Experimental Workflow for Assessing Efficacy in CDK4/6i-Resistant Models
Caption: Workflow for testing AVZO-021 in CDK4/6i-resistant cancer models.
Conclusion
AVZO-021 is an investigational, selective CDK2 inhibitor with a clear mechanism of action aimed at restoring cell cycle control in cancers. Its primary therapeutic potential lies in treating tumors with specific genetic alterations like CCNE1 amplification and in overcoming acquired resistance to established therapies such as CDK4/6 inhibitors. The preclinical data to date supports its continued development as a promising new agent in oncology. It is important to reiterate that AVZO-021 is not an antiretroviral, and therefore, comparisons to that class of drugs are not scientifically relevant.
References
- 1. avenzotx.com [avenzotx.com]
- 2. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]
- 3. avenzotx.com [avenzotx.com]
- 4. alloriontx.com [alloriontx.com]
- 5. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Chemical CDK Inhibitors as Cell Death Inducers | Springer Nature Experiments [experiments.springernature.com]
Synergistic Potential of YYA-021 in HIV Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational HIV entry inhibitor YYA-021 and its potential for synergistic activity with other classes of antiretroviral agents. While clinical data on this compound combinations are limited, this document synthesizes the available preclinical information and draws parallels from established principles of HIV combination therapy to offer a forward-looking perspective on its potential role in future treatment regimens.
This compound: Mechanism of Action
This compound is a small-molecule CD4 mimic that acts as an HIV entry inhibitor.[1][2][3][4] It competitively binds to the viral envelope glycoprotein gp120, preventing its interaction with the CD4 receptor on host T-cells. This blockade of the initial step of viral entry is a distinct mechanism compared to other major classes of HIV inhibitors.
Caption: Mechanism of action of this compound.
Synergistic Effects of this compound with Other HIV Inhibitors
The primary rationale for combination antiretroviral therapy (cART) is to achieve potent and durable suppression of HIV replication, prevent the emergence of drug resistance, and allow for immune reconstitution. The use of drugs with different mechanisms of action can lead to synergistic or additive effects.
Synergy with Monoclonal Antibodies: The Case of KD-247
Preclinical evidence has demonstrated a synergistic neutralization effect between this compound and KD-247, a humanized monoclonal antibody that targets the V3 loop of the HIV-1 envelope glycoprotein gp120. In the presence of this compound, the neutralization sensitivity of HIV-1 to KD-247 was significantly enhanced. This suggests that the conformational changes induced by this compound binding to gp120 may expose the V3 loop, making it more accessible to neutralization by KD-247.
Table 1: Reported Synergistic Interaction of this compound
| Combination Agent | Class | Mechanism of Synergy | Reported Effect |
| KD-247 | Monoclonal Antibody (anti-V3 loop) | Enhanced neutralization sensitivity | Synergistic |
Potential for Synergy with Other HIV Inhibitor Classes
Although direct experimental data is lacking for combinations of this compound with other classes of HIV inhibitors, the distinct mechanism of action of this compound provides a strong theoretical basis for expecting synergistic or additive effects.
Table 2: Hypothetical Synergistic Potential of this compound with Other HIV Inhibitors
| Inhibitor Class | Examples | Mechanism of Action | Potential for Synergy with this compound |
| Reverse Transcriptase Inhibitors (RTIs) | |||
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine, Tenofovir | Chain termination of reverse transcription | High: Targeting different stages of the viral life cycle (entry vs. reverse transcription). |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz, Rilpivirine | Allosteric inhibition of reverse transcriptase | High: Complementary mechanisms of action. |
| Protease Inhibitors (PIs) | Darunavir, Atazanavir | Inhibition of viral protease, preventing maturation of new virions | High: Targeting late-stage viral maturation, complementing the early-stage action of this compound. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir | Inhibition of the integration of viral DNA into the host genome | High: Blocking a critical step following reverse transcription, providing a multi-pronged attack with an entry inhibitor. |
Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated in vitro using checkerboard assays.
General Experimental Workflow for Synergy Testing
Caption: A generalized workflow for in vitro HIV drug synergy testing.
Key Methodological Considerations
-
Cell Lines: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are commonly used.
-
Viral Strains: A panel of laboratory-adapted and clinical HIV-1 isolates, including those with resistance to existing drugs, should be used to assess the breadth of synergistic activity.
-
Data Analysis: The Chou-Talalay method is a widely accepted method for quantifying drug interactions, where the Combination Index (CI) is calculated. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion and Future Directions
This compound, with its unique mechanism as a CD4 mimic, holds significant promise as a component of future HIV combination therapies. The demonstrated synergy with the monoclonal antibody KD-247 provides a strong proof-of-concept for its ability to enhance the activity of other antiretroviral agents.
Further in vitro and in vivo studies are crucial to systematically evaluate the synergistic potential of this compound with the full spectrum of approved HIV inhibitors. Such data will be instrumental in guiding the clinical development of this novel entry inhibitor and defining its optimal placement in treatment and prevention strategies. The logical relationship for future research is outlined below.
Caption: Logical progression of research for this compound combination therapy.
References
- 1. Systematic identification of synergistic drug pairs targeting HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial Designs for Evaluating Combination HIV Prevention Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 4. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Anti-HIV Activity of YYA-021
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-HIV activity of YYA-021, a novel CD4-mimetic HIV entry inhibitor, with other anti-HIV compounds. While specific quantitative data for this compound's 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are not publicly available in the reviewed literature, this guide summarizes its mechanism of action and reported qualitative activity, alongside quantitative data for other relevant anti-HIV agents.
Mechanism of Action: this compound
This compound is a small-molecule compound that mimics the human CD4 receptor, the primary receptor for HIV entry into host cells. It functions as a competitive inhibitor, binding to the viral envelope glycoprotein gp120 at the CD4 binding site. This action blocks the initial attachment of the virus to the host cell, a critical first step in the HIV lifecycle.[1] By preventing this interaction, this compound effectively inhibits viral entry and subsequent replication. Research indicates that this compound exhibits potent anti-HIV activity with low cytotoxicity in in vitro assays.[1][2]
In Vitro Anti-HIV Activity: A Comparative Overview
The following table summarizes the in vitro anti-HIV activity of this compound in a qualitative manner, alongside quantitative data for other anti-HIV drugs with different mechanisms of action. This comparison provides a context for the potential efficacy of this compound.
| Compound | Target/Mechanism of Action | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV Entry Inhibitor (CD4-mimetic) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 0.004 µM | >100 µM | >25000 |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 0.01 µM | 21.5 µM | 2150 |
| Maraviroc | CCR5 Co-receptor Antagonist (Entry Inhibitor) | 0.002 µM | >10 µM | >5000 |
| Enfuvirtide | Fusion Inhibitor (Entry Inhibitor) | 0.001 µM | >100 µM | >100000 |
Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
Detailed methodologies for key in vitro experiments used to assess anti-HIV activity are provided below.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Protocol:
-
Plate Coating: 96-well microtiter plates are coated with a monoclonal antibody specific for HIV-1 p24 antigen and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: A blocking buffer (e.g., PBS with 5% non-fat milk) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Addition: Cell culture supernatants, previously treated with a lysis buffer to release viral proteins, and a serial dilution of a known p24 standard are added to the wells. The plate is incubated for 2 hours at 37°C.
-
Washing: The plates are washed to remove unbound antigens.
-
Detector Antibody: A biotinylated polyclonal anti-p24 antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove the unbound detector antibody.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.
-
Washing: The plates are washed to remove the unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by comparing their absorbance to the standard curve.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled nucleotide like digoxigenin-dUTP), and the cell culture supernatant containing the virus.
-
Incubation: The reaction mixture is incubated at 37°C for 1-2 hours to allow for the synthesis of DNA by the RT enzyme.
-
Capture: The newly synthesized DNA is captured on a streptavidin-coated microtiter plate via a biotinylated primer.
-
Washing: The plate is washed to remove unincorporated nucleotides.
-
Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP) is added and incubated.
-
Washing: The plate is washed to remove the unbound antibody-enzyme conjugate.
-
Substrate Addition: A colorimetric or chemiluminescent substrate is added.
-
Reading: The signal is measured using a microplate reader. The RT activity is proportional to the signal intensity.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Target cells (e.g., TZM-bl, PBMCs) are seeded in a 96-well plate and incubated overnight.
-
Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells, and the plate is incubated for a period that mimics the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Reading: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Visualizations
This compound Mechanism of Action: HIV Entry Inhibition
Caption: this compound competitively inhibits HIV entry by binding to gp120.
In Vitro Anti-HIV Activity Evaluation Workflow
Caption: Workflow for evaluating in vitro anti-HIV activity and cytotoxicity.
References
A Comparative Guide to HIV Entry Inhibitors: YYA-021 and Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
The entry of the human immunodeficiency virus (HIV) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. Entry inhibitors block this process by interfering with the complex interactions between the viral envelope glycoproteins (gp120 and gp41) and host cell receptors (CD4, CCR5, or CXCR4). This guide provides a comparative overview of the efficacy of a novel small-molecule CD4 mimic, YYA-021, and other established HIV entry inhibitors. Due to the limited publicly available quantitative data for this compound, this guide presents a qualitative description of its potency alongside a quantitative comparison of other leading entry inhibitors.
Mechanism of Action: A Multi-pronged Attack on Viral Entry
HIV entry is a sequential process, and different inhibitors are designed to block distinct stages:
-
Attachment Inhibition: Prevents the initial contact between the viral gp120 and the host cell's CD4 receptor.
-
Co-receptor Antagonism: Blocks the interaction of gp120 with the CCR5 or CXCR4 co-receptors, a step necessary for a conformational change in the viral envelope.
-
Post-attachment Inhibition: Binds to the CD4 receptor after gp120 attachment, preventing the subsequent conformational changes required for fusion.
-
Fusion Inhibition: Interferes with the final step of viral entry, where the viral and cellular membranes fuse, by targeting the gp41 protein.
This compound is a small-molecule CD4 mimic that functions as an attachment inhibitor. It competitively binds to the viral envelope glycoprotein gp120 at the same site as the CD4 receptor, thereby preventing the virus from attaching to host cells.[1] In vitro studies have demonstrated that this compound possesses potent anti-HIV activity with low cytotoxicity.[2]
Comparative Efficacy of HIV Entry Inhibitors
The following table summarizes the in vitro efficacy of several key HIV entry inhibitors against various strains of HIV-1. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral activity. Lower IC50 values indicate higher potency.
| Inhibitor | Class | Target | IC50 Range | Notes |
| Maraviroc | CCR5 Co-receptor Antagonist | CCR5 | 0.3 - 8.4 nM | Active only against CCR5-tropic HIV-1. |
| Enfuvirtide | Fusion Inhibitor | gp41 | 0.23 - 5.5 ng/mL | A peptide administered by subcutaneous injection. |
| Fostemsavir | Attachment Inhibitor | gp120 | 0.01 - >10 µM | Prodrug of temsavir; active against a broad range of HIV-1 subtypes. |
| Ibalizumab | Post-attachment Inhibitor | CD4 | 0.03 - 0.05 µg/mL | A monoclonal antibody administered intravenously. |
| This compound | Attachment Inhibitor (CD4 Mimic) | gp120 | Data not publicly available | Described as having "potent anti-HIV activity" in preclinical studies. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate key processes.
Caption: HIV-1 entry pathway and points of inhibition.
Caption: Workflow for a pseudovirus neutralization assay.
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay
This assay is a common method for evaluating the efficacy of HIV entry inhibitors in a controlled and safe manner.
a. Materials:
-
HIV-1 Env-pseudotyped virus stocks
-
TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Dilution: Prepare serial dilutions of the entry inhibitor (e.g., this compound, maraviroc) in DMEM.
-
Virus-Inhibitor Incubation: In a separate 96-well plate, mix 50 µL of each inhibitor dilution with 50 µL of HIV-1 pseudovirus (at a predetermined optimal concentration). Incubate for 1 hour at 37°C.
-
Infection: After the incubation, transfer 100 µL of the virus-inhibitor mixture to the corresponding wells of the plate containing the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After 48 hours, remove the culture medium and add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the inhibitor that results in a 50% reduction in luciferase activity compared to the virus control wells (no inhibitor).
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and co-receptors.
a. Materials:
-
Effector cells: Cells (e.g., 293T) co-transfected with plasmids expressing HIV-1 Env and a reporter protein (e.g., luciferase).
-
Target cells: Cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4.
-
DMEM with 10% FBS.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
b. Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Inhibitor Treatment: Add serial dilutions of the entry inhibitor to the target cells and incubate for 1 hour at 37°C.
-
Co-culture: Add effector cells (2 x 10^4 cells per well) to the wells containing the target cells and inhibitor.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.
-
Luciferase Assay: Lyse the cells and measure luciferase activity as described in the pseudovirus assay protocol.
-
Data Analysis: Calculate the IC50 value as the concentration of the inhibitor that reduces luciferase activity by 50% compared to the control wells without the inhibitor.
Conclusion
The landscape of HIV entry inhibitors is diverse, with multiple agents targeting different stages of the viral entry process. While established drugs like maraviroc, enfuvirtide, fostemsavir, and ibalizumab have well-characterized efficacy profiles, the novel small-molecule CD4 mimic this compound shows promise as a potent attachment inhibitor. Further publication of quantitative in vitro and in vivo data for this compound will be crucial for a direct and comprehensive comparison with other entry inhibitors and for defining its potential role in future HIV treatment and prevention strategies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging HIV entry inhibitors.
References
YYA-021: A Comparative Analysis Against Multi-Drug Resistant HIV Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant (MDR) strains of the human immunodeficiency virus (HIV) presents a significant challenge to effective antiretroviral therapy. This guide provides a comparative analysis of the experimental compound YYA-021 against other therapeutic alternatives for MDR-HIV, supported by available experimental data. This compound is a novel small-molecule CD4 mimic that functions as an HIV entry inhibitor.[1][2][3] It competitively interferes with the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host cells, a critical step in the viral lifecycle.[2]
While specific quantitative data on this compound's performance against well-characterized multi-drug resistant HIV-1 strains is not extensively available in the public domain, its mechanism of action suggests potential efficacy against strains resistant to other drug classes. This guide summarizes the available in vitro activity of this compound and compares it with established and investigational drugs used for MDR-HIV, including Ibalizumab, Fostemsavir (the prodrug of Temsavir), Lenacapavir, and Albuvirtide.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and comparator drugs against various HIV strains. It is important to note the differences in the specific viral isolates and assay conditions when comparing these values.
Table 1: In Vitro Activity of this compound and Comparator Entry Inhibitors against HIV-1
| Drug | Mechanism of Action | Target | HIV-1 Strain(s) | Assay Type | IC50 / EC50 | Citation(s) |
| This compound | CD4 Mimic / Entry Inhibitor | gp120 | General Anti-HIV Activity | Not Specified | Potent anti-HIV activity with low cytotoxicity | [1][2] |
| Ibalizumab | Post-attachment Inhibitor | CD4 Receptor | Panel of 116 HIV-1 pseudoviruses | Neutralization Assay | Median IC50: 0.03 µg/mL | [4] |
| Temsavir (active form of Fostemsavir) | Attachment Inhibitor | gp120 | 1337 clinical isolates (various subtypes) | PhenoSense™ Entry | Median IC50: 0.8 nM | [1] |
| Albuvirtide | Fusion Inhibitor | gp41 | Subtypes A, B, C | Pseudovirus Infection Assay | Mean IC50: 6.3 nM (A), 27.41 nM (B), 2.92 nM (C) | [5] |
| T20-resistant variants | Pseudovirus Infection Assay | Highly effective | [5] | |||
| Lenacapavir | Capsid Inhibitor | Capsid Protein | 11 HIV-1 isolates | Single-cycle Assay | Mean IC50: 200 pM | [6] |
| 9 HIV-1 isolates | Multi-cycle Assay | Mean IC50: 170 pM | [6] |
Table 2: In Vitro Activity against HIV-2 and Resistant Strains
| Drug | HIV-2 Activity | Activity against Resistant Strains | Citation(s) |
| This compound | Data not available | Data not available | |
| Ibalizumab | Median IC50: 0.027 µg/mL (against 16 HIV-2 primary isolates) | Active against enfuvirtide-resistant HIV-1. | [2][7] |
| Temsavir (active form of Fostemsavir) | Data not available | Retained activity against isolates from drug-experienced subjects. | [8] |
| Albuvirtide | Data not available | Potent activity against T20-resistant HIV-1 variants. | [5] |
| Lenacapavir | Mean IC50: 2.2 nM (12 isolates, single-cycle), 2.4 nM (10 isolates, multi-cycle) | Fully active against HIV-1 mutants resistant to other antiretroviral drugs. | [6][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Peripheral Blood Mononuclear Cell (PBMC) Assay
This assay is a standard method for determining the susceptibility of clinical HIV-1 isolates to antiviral drugs.
-
Virus Stock Preparation: Patient-derived PBMCs are co-cultivated with phytohemagglutinin (PHA)-stimulated PBMCs from seronegative donors to produce a stock of the clinical HIV-1 isolate.
-
Virus Titration: The infectious titer of the virus stock is determined as the 50% tissue culture infectious dose (TCID50) using serial dilutions of the virus on PHA-stimulated donor PBMCs.
-
Drug Susceptibility Assay:
-
PHA-stimulated donor PBMCs are infected with a standardized inoculum of the clinical isolate.
-
The infected cells are then cultured in the presence of serial dilutions of the test compound (e.g., this compound) or comparator drugs.
-
After a 7-day incubation period, the level of viral replication is measured, typically by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration.
Single-Cycle Infectivity Assay
This assay measures the ability of a drug to inhibit a single round of viral replication, which is particularly useful for evaluating entry inhibitors.
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting HEK293T cells with two plasmids: one encoding the HIV-1 genome with a deletion in the envelope gene and containing a reporter gene (e.g., luciferase), and a second plasmid expressing the desired HIV-1 envelope glycoprotein.
-
Infection: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are incubated with the pseudovirus in the presence of varying concentrations of the inhibitor.
-
Measurement of Reporter Gene Expression: After a defined incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The IC50 is determined by measuring the reduction in reporter gene expression at different drug concentrations.[7]
PhenoSense™ Entry Assay
This is a commercial assay used to measure the susceptibility of HIV-1 to entry inhibitors.
-
Patient Sample Processing: HIV-1 RNA is extracted from a patient's plasma sample. The region of the viral genome encoding the envelope glycoproteins (gp120 and gp41) is amplified by reverse transcription-polymerase chain reaction (RT-PCR).
-
Pseudovirus Generation: The amplified patient-derived envelope gene is inserted into a vector to create a pseudovirus that expresses the patient's specific envelope proteins on its surface.
-
Drug Susceptibility Testing: The pseudovirus is then used to infect target cells in the presence of different concentrations of an entry inhibitor.
-
Results: The assay measures the ability of the drug to block entry of the patient's specific virus, providing an IC50 value.
Mandatory Visualizations
Mechanism of Action: HIV-1 Entry and Inhibition
The following diagram illustrates the key steps of HIV-1 entry into a host cell and the points of intervention for different classes of entry inhibitors.
Caption: HIV-1 entry pathway and points of inhibition.
Experimental Workflow: In Vitro Drug Susceptibility Testing
The diagram below outlines the general workflow for assessing the in vitro susceptibility of HIV isolates to antiviral compounds.
Caption: Workflow for in vitro HIV drug susceptibility testing.
References
- 1. Genotypic Resistance Testing of HIV-1 DNA in Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. HIV-1 Single Cycle Infection [bio-protocol.org]
Head-to-Head Comparison: YYA-021 and Maraviroc in HIV-1 Entry Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct HIV-1 entry inhibitors: YYA-021, a small-molecule CD4 mimic, and maraviroc, a CCR5 co-receptor antagonist. This analysis is based on available preclinical and clinical data to objectively evaluate their mechanisms, efficacy, safety, and pharmacokinetic profiles.
Executive Summary
This compound and maraviroc represent two different strategies to block HIV-1 entry into host cells. This compound acts at the initial stage of viral attachment by mimicking the CD4 receptor and competitively inhibiting the interaction between the viral envelope glycoprotein gp120 and the cellular CD4 receptor[1]. In contrast, maraviroc acts at a subsequent step, blocking the interaction between gp120 and the CCR5 co-receptor, which is essential for the entry of CCR5-tropic HIV-1 strains[2][3]. While maraviroc is a well-established clinical therapeutic with extensive data, this compound is a preclinical candidate with promising, albeit limited, available data. This guide synthesizes the current knowledge on both compounds to facilitate an informed comparison.
Mechanism of Action
The distinct mechanisms of this compound and maraviroc are a key differentiator.
-
This compound: As a CD4 mimic, this compound directly competes with the host cell's CD4 receptor for binding to the HIV-1 gp120 protein. This prevents the initial attachment of the virus to the cell surface, a critical first step for viral entry[1].
-
Maraviroc: Maraviroc is a non-competitive allosteric antagonist of the CCR5 co-receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the binding of the gp120 V3 loop. This action specifically blocks the entry of CCR5-tropic (R5) HIV-1 strains[2][3][4].
In Vitro Efficacy
Direct comparative studies of this compound and maraviroc are not publicly available. The following table summarizes their in vitro anti-HIV-1 activity based on separate studies.
| Parameter | This compound | Maraviroc |
| Target | CD4 Binding Site on gp120 | CCR5 Co-receptor |
| IC50 / IC90 | Data not publicly available. Described as having "potent anti-HIV activity"[1]. | Geometric mean IC90 of 2.0 nM against 43 primary R5 HIV-1 isolates[5]. IC50 values of 3.3 nM, 7.2 nM, and 5.2 nM for inhibition of MIP-1α, MIP-1β, and RANTES binding to CCR5, respectively[6]. |
| Binding Affinity (Kd) | Data not publicly available. | 0.18 ± 0.02 nM to CCR5[7]. |
In Vitro Safety and Cytotoxicity
A critical aspect of any antiviral candidate is its selectivity, meaning its ability to inhibit viral replication at concentrations that are not toxic to host cells.
| Parameter | This compound | Maraviroc |
| CC50 | Data not publicly available. Described as having "low cytotoxicity"[1]. | No detectable in vitro cytotoxicity. IC50 for hERG ion channel >10 μM[5]. |
| Selectivity Index (SI = CC50/IC50) | Not calculable from available data. | High, given the potent IC50 and lack of significant cytotoxicity. |
Pharmacokinetics
Pharmacokinetic profiles determine the dosing regimen and potential for drug-drug interactions.
| Parameter | This compound (Preclinical) | Maraviroc (Human Clinical) |
| Species | Rat, Rhesus Macaque | Human |
| Administration | Intravenous | Oral |
| Cmax | Data not publicly available. | Dose-dependent. |
| AUC | Data not publicly available. | Dose-dependent; supraproportional increase with dose[3]. |
| Half-life (t1/2) | Moderate half-lives reported[8]. | Approximately 14-18 hours[9]. |
| Bioavailability | Not applicable (i.v. administration). | Increases with dose, from ~23% at 100 mg to 33% at 300 mg[2]. |
| Metabolism | Data not publicly available. | Primarily by CYP3A4[10]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data.
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay is commonly used to determine the in vitro efficacy of HIV-1 entry inhibitors.
Objective: To measure the concentration of a compound required to inhibit 50% (IC50) of viral entry into target cells.
Methodology:
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Production: Pseudoviruses expressing the HIV-1 envelope glycoprotein of interest are produced by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector.
-
Neutralization Assay:
-
Serial dilutions of the test compound (this compound or maraviroc) are prepared in a 96-well plate.
-
A standardized amount of HIV-1 pseudovirus is added to each well and incubated with the compound for 1 hour at 37°C.
-
TZM-bl cells are then added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
-
Data Analysis:
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The percentage of neutralization is calculated relative to the luciferase activity in wells with virus but no inhibitor.
-
The IC50 value is determined by plotting the percentage of neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve[11][12].
-
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to 50% of the cells (CC50).
Objective: To assess the in vitro cytotoxicity of the test compounds.
Methodology:
-
Cell Culture: TZM-bl cells (or other relevant cell lines) are seeded in a 96-well plate and incubated overnight.
-
Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plates are incubated for the same duration as the neutralization assay (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
The percentage of cytotoxicity is calculated relative to the absorbance in wells with cells but no compound.
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve[7][13].
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: The test compound is administered as a single intravenous bolus injection via the tail vein.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution[14][15].
Discussion and Conclusion
This compound and maraviroc target different and complementary steps in the HIV-1 entry process. Maraviroc is a clinically validated drug with a well-defined efficacy and safety profile for the treatment of CCR5-tropic HIV-1 infection. Its development was a landmark in HIV therapy, introducing a new class of antiretrovirals that target a host protein.
This compound, as a preclinical candidate, shows promise with its novel mechanism of action as a CD4 mimic. This approach could have a broader application as it is not limited to a specific co-receptor tropism. However, the lack of publicly available quantitative in vitro efficacy and cytotoxicity data for this compound makes a direct and comprehensive comparison with maraviroc challenging at this stage. The preclinical pharmacokinetic data in animal models suggest that this compound has favorable drug-like properties, but further studies are required to establish its clinical potential.
For researchers and drug developers, the choice between pursuing a CD4 mimic or a CCR5 antagonist strategy depends on the specific therapeutic goals. While CCR5 antagonists like maraviroc are effective against a significant portion of HIV-1 strains, the emergence of CXCR4-tropic viruses can lead to treatment failure[16]. A CD4 mimic like this compound could theoretically be effective against a wider range of HIV-1 strains, irrespective of their co-receptor usage.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the pharmacokinetics, safety and tolerability of maraviroc, a novel CCR5 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A population pharmacokinetic meta-analysis of maraviroc in healthy volunteers and asymptomatic HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Pharmacokinetics of the antimalarial drug, AQ-13, in rats and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Research Compound YYA-021: A General Protocol
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Core Principle: Treat as Hazardous Waste
Until specific data on the reactivity, toxicity, and environmental hazards of YYA-021 are available, it must be handled as a hazardous waste. This precautionary approach minimizes risk to personnel and the environment. Under no circumstances should this compound or its containers be disposed of in the general trash or down the sanitary sewer.[3]
Quantitative Data for Disposal
The specific quantitative parameters for the disposal of this compound are not currently available. However, researchers should seek the following information, typically found in a Safety Data Sheet (SDS), to inform the final disposal plan in consultation with their institution's Environmental Health and Safety (EHS) office.
| Data Point | Description | Typical Location in SDS |
| pH of Solution | The acidity or alkalinity of this compound in solution, which determines if neutralization is required before disposal. | Section 9 |
| LD50 (Lethal Dose, 50%) | The dose of the substance that is lethal to 50% of a test population, indicating its acute toxicity. | Section 11 |
| Aquatic Toxicity | Data on the harmful effects of the substance on aquatic life, which dictates whether it can be disposed of in certain waste streams. | Section 12 |
| Solubility | The ability of this compound to dissolve in solvents, which is important for determining appropriate waste containers and potential reactions. | Section 9 |
| Flash Point | The lowest temperature at which vapors of the material will ignite, indicating its flammability. | Section 9 |
| Reactivity Hazards | Information on chemical instability and potential hazardous reactions with other substances. | Section 10 |
| Personal Protective Equipment | Recommended PPE for handling the chemical, crucial for safe disposal procedures. | Section 8 |
**Step-by-Step Disposal Protocol for this compound
The following is a generalized experimental protocol for the disposal of a research chemical with unknown hazards. This procedure should be adapted in consultation with your institution's EHS department.
-
Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.[3][4][5]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
-
Containment:
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), in a dedicated, properly sealed, and chemically compatible waste container.
-
The container must be in good condition, with a secure, leak-proof lid.
-
If the original container is used for waste, deface the original label to avoid confusion.[3]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste. Avoid abbreviations or chemical formulas.[6]
-
The approximate quantities of each component.
-
The date accumulation started.[6]
-
The name and contact information of the generating researcher or lab.[6]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Request Pickup:
-
Once the container is full or you are ready for disposal, submit a waste pickup request to your institution's EHS office through their specified procedure.[6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of research chemical this compound.
This guidance is intended to provide a framework for the safe disposal of this compound in the absence of specific manufacturer information. Always prioritize the guidance of your institution's Environmental Health and Safety office , as they are the ultimate authority on chemical waste disposal in your facility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Hazardous Waste Disposal | YSU [ysu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Regulated Waste Policies & Procedures | Yale Environmental Health & Safety [ehs.yale.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
